(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
Description
Properties
Molecular Formula |
C49H82N7O17P3S |
|---|---|
Molecular Weight |
1166.2 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (13Z,16Z,19Z,22Z)-octacosa-13,16,19,22-tetraenethioate |
InChI |
InChI=1S/C49H82N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-40(58)77-33-32-51-39(57)30-31-52-47(61)44(60)49(2,3)35-70-76(67,68)73-75(65,66)69-34-38-43(72-74(62,63)64)42(59)48(71-38)56-37-55-41-45(50)53-36-54-46(41)56/h8-9,11-12,14-15,17-18,36-38,42-44,48,59-60H,4-7,10,13,16,19-35H2,1-3H3,(H,51,57)(H,52,61)(H,65,66)(H,67,68)(H2,50,53,54)(H2,62,63,64)/b9-8-,12-11-,15-14-,18-17-/t38-,42-,43-,44+,48-/m1/s1 |
InChI Key |
XZJYJSSUQOWWAC-OIWJCRNUSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Endogenous Synthesis of (13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA is a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) synthesized endogenously in specific tissues, most notably the retina and testes. Its presence is crucial for the normal function of these organs, and dysregulation of its synthesis is associated with certain retinal degenerative diseases. This technical guide provides an in-depth overview of the core aspects of this compound biosynthesis. It details the enzymatic pathway, key enzymes, regulatory mechanisms, and experimental protocols for its study, presented in a format tailored for researchers, scientists, and drug development professionals.
Biosynthetic Pathway
The endogenous synthesis of this compound is a multi-cycle process of fatty acid elongation that occurs in the endoplasmic reticulum. The primary precursor for the n-6 series of VLC-PUFAs, including C28:4n-6, is the essential fatty acid arachidonic acid (20:4n-6). The synthesis involves a four-step elongation cycle, which is repeated to add two-carbon units from malonyl-CoA to the growing acyl-CoA chain.
The key enzymes in this fatty acid elongation (FAE) complex are:
-
ELOVL4 (Elongation of Very Long Chain Fatty Acids 4): A condensing enzyme that catalyzes the initial and rate-limiting step of each elongation cycle. ELOVL4 is particularly important for the elongation of fatty acids with 24 or more carbons.[1][2]
-
KAR (3-ketoacyl-CoA reductase): Catalyzes the reduction of the 3-ketoacyl-CoA intermediate.
-
HACD (3-hydroxyacyl-CoA dehydratase): Catalyzes the dehydration of the 3-hydroxyacyl-CoA intermediate.[3]
-
TECR (trans-2-enoyl-CoA reductase): Catalyzes the final reduction step to yield an acyl-CoA that is two carbons longer.
The synthesis of this compound from arachidonoyl-CoA involves four successive elongation cycles.
Quantitative Data
Quantitative data on the enzymes and products of the this compound synthesis pathway are limited. The following tables summarize the available information.
Table 1: Substrate Specificity of ELOVL4
| Substrate | Product(s) | Elongation Efficiency | Reference |
| C20:4n-6 (Arachidonic Acid) | C22:4n-6, C24:4n-6, C26:4n-6, C28:4n-6 | Efficiently elongated | [4] |
| C20:5n-3 (Eicosapentaenoic Acid) | Elongated to VLC-PUFAs up to C38 | Preferred substrate over 20:4n-6 and 22:6n-3 | [2] |
| C22:5n-3 (Docosapentaenoic Acid) | Elongated to VLC-PUFAs up to C38 | Efficiently elongated | [5] |
| C22:6n-3 (Docosahexaenoic Acid) | Minimal elongation | Poor substrate | [2] |
| C24:0 (Lignoceric Acid) | C26:0, C28:0, C30:0 | Elongated | [2] |
| C26:0 (Cerotic Acid) | C28:0, C30:0, C32:0 | Efficiently elongated | [1] |
Table 2: Tissue Concentration of this compound
| Tissue | Species | Concentration | Reference |
| Retina | Bovine | Detected, but not quantified | [6] |
| Retina | Human | Detected, but not quantified | [6] |
Experimental Protocols
Extraction of Fatty Acyl-CoAs from Retinal Tissue
This protocol is adapted from established methods for fatty acyl-CoA extraction.
Materials:
-
Frozen retinal tissue
-
100 mM Potassium phosphate (B84403) buffer (KH2PO4), pH 4.9
-
2-Propanol
-
Acetonitrile
-
Saturated ammonium (B1175870) sulfate (B86663) ((NH4)2SO4)
-
Internal standard (e.g., heptadecanoyl-CoA)
-
Glass homogenizer
-
Centrifuge
Procedure:
-
Quickly weigh the frozen retinal tissue.
-
Homogenize the tissue in 2 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes at 4°C.
-
Collect the upper phase containing the acyl-CoAs.
-
Dilute the upper phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
The sample is now ready for solid-phase extraction (SPE) cleanup and subsequent LC-MS/MS analysis.
Quantitative Analysis by LC-MS/MS
This protocol provides a general framework for the analysis of VLC-PUFA-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20, v/v) with 0.1% formic acid or 10 mM ammonium acetate
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the acyl-CoAs based on their chain length and polarity.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+ for this compound
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.
-
Collision Energy: Optimized for the specific precursor-product ion transition.
Quantification:
-
A standard curve is generated using synthetic this compound of known concentrations.
-
The peak area ratio of the analyte to the internal standard is used for quantification.
Regulation of Synthesis
The endogenous synthesis of this compound is regulated at multiple levels, primarily through the transcriptional control of the enzymes in the fatty acid elongation complex.
Transcriptional Regulation
The expression of genes encoding fatty acid elongases is controlled by key transcription factors that respond to the metabolic state of the cell.
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): SREBP-1c, a key regulator of lipogenesis, is activated by insulin (B600854) and promotes the transcription of genes involved in fatty acid synthesis, including ELOVLs.[6]
-
Peroxisome Proliferator-Activated Receptors (PPARs): PPARα, a nuclear receptor activated by fatty acids, can regulate the expression of genes involved in both fatty acid oxidation and elongation.[7]
Post-Translational Modification
Information regarding the post-translational modification of the specific enzymes (ELOVL4, KAR, HACD, TECR) involved in VLC-PUFA synthesis is currently limited in the scientific literature. However, like many enzymes, their activity is likely regulated by mechanisms such as phosphorylation, ubiquitination, and acetylation, which can modulate their stability, localization, and catalytic function. Further research is needed to elucidate these specific regulatory events.
Conclusion
The endogenous synthesis of this compound is a specialized and tightly regulated process essential for the function of the retina and other tissues. This guide provides a foundational understanding of the biosynthetic pathway, the key enzymes involved, and the regulatory networks that control its production. For drug development professionals, targeting the enzymes in this pathway, particularly ELOVL4, may offer therapeutic opportunities for diseases associated with VLC-PUFA deficiency. Further research is warranted to fully elucidate the kinetic properties of the elongation complex, the precise tissue concentrations of this important molecule, and the intricate details of its regulatory mechanisms.
References
- 1. New understandings of the pathway of long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 6. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Cellular Functions of Very-Long-Chain Fatty Acyl-CoAs
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are metabolically activated fatty acids with chain lengths of 20 carbon atoms or more. Far from being inert molecules, they are critical nodes in cellular metabolism, acting as essential precursors for a diverse array of complex lipids and participating directly in cellular signaling pathways. Their synthesis, degradation, and trafficking are tightly regulated, and dysregulation is linked to a variety of severe inherited diseases. This technical guide provides an in-depth exploration of the core functions of VLCFA-CoAs, detailing their metabolic pathways, their roles in maintaining cellular homeostasis, and their implication in pathophysiology. We present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of crucial pathways to offer a comprehensive resource for professionals in life sciences and drug development.
Metabolism of Very-Long-Chain Fatty Acyl-CoAs
The cellular concentration of VLCFA-CoAs is maintained by a delicate balance between their synthesis in the endoplasmic reticulum and their degradation in peroxisomes.
Synthesis: The Fatty Acid Elongation Cycle
VLCFA-CoAs are synthesized from pre-existing long-chain acyl-CoAs (typically C16-C18) through a four-step elongation cycle that occurs on the cytosolic face of the endoplasmic reticulum (ER).[1][2] Each turn of the cycle adds a two-carbon unit derived from malonyl-CoA.[3] The cycle is catalyzed by a multi-enzyme complex known as the elongase.[4]
The four key reactions are:
-
Condensation: This is the rate-limiting step, where an acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by one of seven specific elongase enzymes (ELOVL1-7) in mammals, each with distinct substrate specificities.[5]
-
First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KCR), using NADPH as a cofactor.[2]
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HCD).[6]
-
Second Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TER) to yield an acyl-CoA that is two carbons longer than the original substrate.[1]
Caption: The four-step fatty acid elongation cycle in the endoplasmic reticulum.
Catabolism: Peroxisomal β-Oxidation
While mitochondria are responsible for the β-oxidation of most fatty acids, the breakdown of VLCFAs is initiated exclusively in peroxisomes.[7][8] This is because mitochondrial enzymes are inefficient at handling these longer acyl chains. VLCFA-CoAs are transported from the cytosol into the peroxisome by an ATP-binding cassette (ABC) transporter, primarily ABCD1 (also known as ALDP).[9][10] A defect in this transporter is the cause of X-linked adrenoleukodystrophy (X-ALD).[10]
Inside the peroxisome, VLCFA-CoAs undergo a β-oxidation cycle similar to that in mitochondria, involving four sequential reactions: oxidation, hydration, dehydrogenation, and thiolytic cleavage.[9] This process shortens the acyl-CoA by two carbons per cycle. The shortened acyl-CoAs (typically octanoyl-CoA) are then transported to the mitochondria for complete oxidation to CO2 and water.[9]
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
An In-depth Technical Guide on the Metabolic Fate of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the metabolic fate of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is limited in publicly available literature. This guide is constructed based on established principles of very-long-chain fatty acid (VLCFA) metabolism, with specific pathways and enzymatic data extrapolated from studies on structurally similar polyunsaturated VLCFAs.
Introduction
This compound is a C28:4n-6 very-long-chain fatty acyl-CoA. As a polyunsaturated VLCFA, its metabolic pathways are integral to cellular lipid homeostasis and are primarily governed by two opposing processes: synthesis via fatty acid elongation in the endoplasmic reticulum and degradation through beta-oxidation within peroxisomes. Understanding the metabolic fate of this molecule is crucial for research into lipid biochemistry, cellular signaling, and the pathology of various metabolic diseases.
Biosynthesis of this compound
The synthesis of C28 polyunsaturated fatty acids is a multi-step process involving the ELOVL family of fatty acid elongases. The pathway likely begins with the essential omega-6 fatty acid, linoleic acid, and proceeds through a series of desaturation and elongation steps. The final elongation steps to a C28 fatty acid are likely catalyzed by the ELOVL4 elongase, which has a known substrate preference for very-long-chain polyunsaturated fatty acids. ELOVL2 is also implicated as it is responsible for the elongation of C22 to C24 PUFAs, which serve as precursors for ELOVL4.
Proposed Biosynthetic Pathway
The proposed pathway for the synthesis of this compound is as follows:
-
Linoleic Acid (18:2n-6) is converted to γ-Linolenic Acid (18:3n-6) by Δ6-desaturase.
-
γ-Linolenic Acid (18:3n-6) is elongated to Dihomo-γ-linolenic Acid (20:3n-6) by an ELOVL elongase (likely ELOVL5).
-
Dihomo-γ-linolenic Acid (20:3n-6) is desaturated to Arachidonic Acid (20:4n-6) by Δ5-desaturase.
-
Arachidonic Acid (20:4n-6) is elongated to Adrenic Acid (22:4n-6) by an ELOVL elongase (likely ELOVL5 or ELOVL2).
-
Adrenic Acid (22:4n-6) is elongated to (9Z,12Z,15Z,18Z)-tetracosatetraenoic acid (24:4n-6) by ELOVL2 .
-
(9Z,12Z,15Z,18Z)-tetracosatetraenoic acid (24:4n-6) is elongated to (11Z,14Z,17Z,20Z)-hexacosatetraenoic acid (26:4n-6) by ELOVL4 .
-
(11Z,14Z,17Z,20Z)-hexacosatetraenoic acid (26:4n-6) is elongated to This compound (28:4n-6) by ELOVL4 .
Visualization of the Biosynthetic Pathway
Caption: Proposed biosynthetic pathway of this compound.
Quantitative Data for VLCFA Elongation
While specific kinetic data for the elongation of C26:4n-6 to C28:4n-6 is not available, the following table summarizes known substrate specificities of relevant human ELOVL enzymes.
| Enzyme | Preferred Substrates | Product Chain Lengths | Reference |
| ELOVL2 | C22 PUFAs | C24 PUFAs | |
| ELOVL4 | C26-C28 SFAs and PUFAs | Up to C38 | |
| ELOVL5 | C18-C22 PUFAs | C20-C24 PUFAs |
Degradation of this compound
The degradation of VLCFAs, including polyunsaturated species, occurs primarily in peroxisomes via β-oxidation. This pathway shortens the fatty acyl-CoA chain by two carbons in each cycle, producing acetyl-CoA. For polyunsaturated fatty acids, auxiliary enzymes are required to handle the double bonds at odd and even positions.
Peroxisomal β-oxidation Pathway
The key steps in the peroxisomal β-oxidation of a polyunsaturated VLCFA are:
-
Acyl-CoA Oxidase (ACOX): Introduces a double bond at the C2 position.
-
Multifunctional Enzyme (MFE-2): Possesses both hydratase and dehydrogenase activities.
-
3-ketoacyl-CoA Thiolase: Cleaves the C2-C3 bond to release acetyl-CoA.
-
Auxiliary Enzymes:
-
Δ³,Δ²-enoyl-CoA isomerase: Moves double bonds from the C3 to the C2 position.
-
2,4-dienoyl-CoA reductase: Reduces a conjugated double bond system.
-
This cycle is repeated until the fatty acyl-CoA is shortened to a medium-chain fatty acid, which is then transported to the mitochondria for complete oxidation.
Visualization of Peroxisomal β-oxidation
Caption: General pathway of peroxisomal β-oxidation for a VLCFA.
Quantitative Data for Peroxisomal β-oxidation
Specific kinetic data for the β-oxidation of C28:4-CoA is not available. However, studies on other long-chain polyunsaturated fatty acids can provide an indication of enzyme activity.
| Substrate | Vmax (% of Palmitoyl-CoA) | Km (µM) | Reference |
| Eicosa-8,11,14-trienoyl-CoA (20:3) | ~150% | 17 ± 6 | |
| Docosa-7,10,13,16-tetraenoyl-CoA (22:4) | ~150% | 22 ± 3 |
These data suggest that peroxisomes have a high capacity for the oxidation of long-chain polyunsaturated fatty acids.
Experimental Protocols
Fatty Acid Elongation Assay
This protocol is adapted from methods used to measure the activity of ELOVL elongases.
Objective: To measure the elongation of a fatty acyl-CoA substrate by a specific ELOVL enzyme expressed in a cell line or in a microsomal fraction.
Materials:
-
HEK293 cells transfected with the ELOVL enzyme of interest (e.g., ELOVL4).
-
Microsome isolation buffer.
-
Radiolabeled [1-¹⁴C]malonyl-CoA.
-
Fatty acyl-CoA substrate (e.g., C26:4-CoA).
-
Reaction buffer containing ATP, CoA, and NADPH.
-
Lipid extraction solvents (e.g., chloroform/methanol).
-
Thin-layer chromatography (TLC) system.
-
Phosphorimager or liquid scintillation counter.
Procedure:
-
Culture and transfect HEK293 cells with the desired ELOVL expression vector.
-
Isolate microsomes from the transfected cells by differential centrifugation.
-
Set up the elongation reaction mixture containing microsomes, reaction buffer, fatty acyl-CoA substrate, and [1-¹⁴C]malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid.
-
Extract the lipids using a chloroform/methanol mixture.
-
Separate the fatty acid methyl esters by TLC.
-
Visualize and quantify the radiolabeled elongated fatty acid product using a phosphorimager or by scraping the corresponding TLC band and performing liquid scintillation counting.
Peroxisomal β-oxidation Assay
This protocol is a general method for measuring the rate of fatty acid oxidation in isolated peroxisomes.
Objective: To determine the rate of β-oxidation of a specific fatty acyl-CoA substrate by isolated peroxisomes.
Materials:
-
Isolated peroxisomes from rat liver or cultured cells.
-
Reaction buffer containing NAD⁺, CoA, and ATP.
-
Fatty acyl-CoA substrate (e.g., this compound).
-
Spectrophotometer.
Procedure:
-
Isolate peroxisomes from the tissue or cells of interest.
-
Set up the reaction mixture in a cuvette containing the reaction buffer and isolated peroxisomes.
-
Initiate the reaction by adding the fatty acyl-CoA substrate.
-
Monitor the reduction of NAD⁺ to NADH by measuring the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the rate of β-oxidation.
Analysis of VLCFAs by Mass Spectrometry
This protocol provides a general workflow for the analysis of total fatty acid profiles, including VLCFAs, from biological samples.
Objective: To identify and quantify VLCFAs in a biological sample.
Materials:
-
Biological sample (e.g., plasma, cells, tissue).
-
Internal standards (deuterated fatty acids).
-
Solvents for lipid extraction (e.g., chloroform/methanol).
-
Derivatization agent (e.g., pentafluorobenzyl bromide for GC-MS).
-
GC-MS or LC-MS/MS system.
Procedure:
-
Homogenize the biological sample.
-
Add internal standards to the homogenate.
-
Extract the total lipids using a suitable solvent system.
-
Saponify the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to enhance their volatility and ionization efficiency.
-
Analyze the derivatized fatty acids by GC-MS or LC-MS/MS.
-
Identify and quantify the fatty acids based on their retention times and mass spectra, using the internal standards for calibration.
Logical Relationships and Experimental Workflow
The study of the metabolic fate of this compound involves a logical progression of experiments to elucidate its synthesis, degradation, and overall cellular function.
Caption: A logical workflow for investigating the metabolic fate of a novel VLCFA.
Conclusion
The metabolic fate of this compound is
An In-depth Technical Guide on the Putative Discovery and Biosynthesis of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The molecule (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is a specific, very-long-chain polyunsaturated fatty acyl-CoA. As of this writing, there is a notable absence of publicly available scientific literature detailing the specific discovery, biosynthetic pathway, and biological function of this exact molecule. Its existence is confirmed by its listing in chemical supplier catalogs, such as MedChemExpress, which provides its molecular formula (C49H82N7O17P3S) and molecular weight (1166.2).
This guide, therefore, provides a comprehensive overview based on established principles of very-long-chain fatty acid (VLCFA) metabolism. It outlines a plausible biosynthetic pathway, details the experimental protocols that would be employed for its discovery and characterization, and presents relevant data in a structured format for a scientific audience. The information herein is extrapolated from general knowledge of fatty acid elongation and desaturation processes.
Introduction to Very-Long-Chain Fatty Acyl-CoAs (VLCFA-CoAs)
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbon atoms or more. When activated by the attachment of coenzyme A (CoA), they form VLCFA-CoAs, which are essential intermediates in various metabolic pathways. These molecules are integral components of cellular lipids, including sphingolipids and glycerophospholipids, and play crucial roles in membrane structure, cell signaling, and energy metabolism.
The biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of cyclical reactions involving a multi-enzyme complex known as the fatty acid elongation system. The key enzymes in this system are the Elongation of Very-Long-Chain Fatty Acids (ELOVL) elongases , which catalyze the initial and rate-limiting condensation step. Subsequent reactions are carried out by a 3-ketoacyl-CoA reductase, a 3-hydroxyacyl-CoA dehydratase, and a trans-2,3-enoyl-CoA reductase. Desaturation, the introduction of double bonds, is performed by fatty acid desaturases (FADS).
The specific molecule, this compound, is a C28:4 fatty acyl-CoA, indicating a 28-carbon chain with four double bonds. Its discovery and characterization would rely on advanced analytical techniques capable of separating and identifying complex lipid molecules.
Proposed Biosynthetic Pathway
The synthesis of this compound would likely originate from a common dietary essential fatty acid, such as linoleic acid (C18:2 n-6) or alpha-linolenic acid (C18:3 n-3), through a series of elongation and desaturation steps. Given the positions of the double bonds, a precursor in the omega-6 or omega-3 pathway is plausible. The ELOVL family of enzymes exhibits substrate specificity for fatty acyl-CoA chain length and degree of unsaturation. ELOVL4, in particular, is known for its role in the synthesis of VLCFAs with chain lengths of C28 and longer, especially in the retina and skin.
Below is a proposed pathway starting from a C24:4 precursor.
This diagram illustrates the final two elongation cycles, likely catalyzed by the ELOVL4 elongase, to produce the C28:4 fatty acyl-CoA from a C24:4 precursor. Each elongation cycle adds two carbon units from malonyl-CoA.
Experimental Protocols for Discovery and Characterization
The identification of a novel VLCFA-CoA such as this compound would involve a multi-step process encompassing lipid extraction, separation, and detailed structural analysis.
Lipid Extraction from Biological Samples
A general protocol for the extraction of fatty acyl-CoAs from tissues or cells is outlined below.
Table 1: Protocol for Fatty Acyl-CoA Extraction
| Step | Procedure | Rationale |
|---|---|---|
| 1. Homogenization | Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 2-propanol/acetonitrile/water). | To disrupt cell membranes and release intracellular contents while simultaneously precipitating proteins. |
| 2. Centrifugation | Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C. | To pellet precipitated proteins and cellular debris. |
| 3. Supernatant Collection | Carefully collect the supernatant containing the extracted lipids and acyl-CoAs. | The supernatant contains the soluble lipid fraction. |
| 4. Solvent Evaporation | Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. | To concentrate the sample and remove the organic solvents. |
| 5. Reconstitution | Reconstitute the dried extract in a solvent compatible with subsequent analysis (e.g., 50% methanol). | To prepare the sample for injection into the analytical instrument. |
Analytical Separation and Detection
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of fatty acyl-CoAs.
Table 2: General LC-MS/MS Parameters for Acyl-CoA Analysis
| Parameter | Description |
|---|---|
| Chromatography | |
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid. |
| Mobile Phase B | Acetonitrile/Methanol with 10 mM ammonium acetate and 0.1% formic acid. |
| Gradient | A gradient from low to high organic phase (Mobile Phase B) to elute acyl-CoAs based on chain length and polarity. |
| Mass Spectrometry | |
| Ionization Mode | Positive electrospray ionization (ESI+). |
| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). |
| Precursor Ion | The [M+H]+ ion of the target acyl-CoA. |
| Product Ion | A characteristic fragment ion, often corresponding to the pantetheine (B1680023) moiety, for specific detection. |
Quantitative Data and Structural Elucidation
In a research context, the discovery of this compound would be accompanied by quantitative data on its abundance in different tissues or under various physiological conditions. Structural elucidation would be necessary to confirm the exact positions and stereochemistry of the double bonds.
Table 3: Hypothetical Quantitative Data for C28:4-CoA
| Tissue | Condition | Concentration (pmol/mg protein) |
|---|---|---|
| Retina | Control | 1.5 ± 0.3 |
| Retina | Disease Model | 0.4 ± 0.1 |
| Brain | Control | 0.2 ± 0.05 |
| Liver | Control | Not Detected |
| Skin | Control | 0.8 ± 0.2 |
Note: This data is hypothetical and for illustrative purposes only.
Potential Biological Significance
Given that ELOVL4 and very-long-chain polyunsaturated fatty acids are highly expressed in the retina and skin, it is plausible that this compound plays a role in these tissues.[1] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy, a form of juvenile macular degeneration, highlighting the importance of these specific fatty acids in retinal health.[1] They are crucial components of phosphatidylcholines in photoreceptor outer segments and are vital for the skin's permeability barrier.
Further research would be needed to determine if this specific C28:4 fatty acyl-CoA is a key component of these processes or an intermediate in the synthesis of even longer fatty acids. Its discovery would open new avenues for understanding the pathology of diseases related to VLCFA metabolism and could present novel targets for drug development.
Conclusion
While the specific discovery of this compound has not been documented in peer-reviewed literature, this guide provides a scientifically grounded framework for its putative biosynthesis and the methodologies required for its identification and characterization. The study of novel VLCFA-CoAs like this one is critical for advancing our understanding of lipid metabolism and its role in human health and disease. Future research in this area will likely uncover the specific functions of this and other ultra-long-chain fatty acids.
References
(13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA in Lipidomics: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While specific data on this C28:4-CoA is limited, this document extrapolates from the broader class of C28-C36 VLC-PUFAs, which are critical for retinal health and are implicated in neuroprotective signaling pathways. This guide covers the biosynthesis, biological significance, potential signaling roles, and detailed analytical methodologies for the study of these unique lipid molecules. Particular emphasis is placed on their function in the retina, where they are synthesized by the elongase ELOVL4 and are essential for photoreceptor integrity.
Introduction to Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs (VLC-PUFA-CoAs)
Very-long-chain fatty acids (VLCFAs) are fatty acids with chain lengths of 22 carbons or more. When these molecules contain multiple double bonds, they are classified as very-long-chain polyunsaturated fatty acids (VLC-PUFAs). In their activated form, esterified to coenzyme A (CoA), they are known as VLC-PUFA-CoAs. This compound is a specific C28:4 omega-6 fatty acyl-CoA. While not extensively studied individually, it belongs to a class of lipids that are gaining recognition for their specialized biological roles, particularly in neural tissues.
The retina, for instance, is highly enriched with VLC-PUFAs, specifically those with 28 to 36 carbon atoms.[1] These lipids are predominantly found in the sn-1 position of phosphatidylcholines in photoreceptor outer segment membranes, which are vital for vision.[1] The presence and metabolism of these VLC-PUFAs are so critical that genetic defects in their synthesis lead to severe retinal degeneration.[2]
Biosynthesis of C28-C36 VLC-PUFAs
The synthesis of C28-C36 VLC-PUFAs is a specialized process that occurs in the endoplasmic reticulum and is primarily catalyzed by the enzyme Elongation of Very-Long-Chain Fatty Acids Protein 4 (ELOVL4) .[1] This enzyme is highly expressed in photoreceptor cells of the retina.[3]
The biosynthetic pathway begins with long-chain polyunsaturated fatty acids, such as docosahexaenoic acid (DHA, C22:6n-3), which are elongated by the sequential addition of two-carbon units from malonyl-CoA. The ELOVL4 enzyme is responsible for the initial and rate-limiting step in the elongation of fatty acids beyond C26.[4] Mutations in the ELOVL4 gene are the cause of Stargardt-like macular dystrophy (STGD3), an autosomal dominant juvenile macular degeneration, highlighting the critical role of these lipids in retinal health.[1][2]
Biological Significance and Functions
The primary and most well-documented role of C28-C36 VLC-PUFAs is structural. They are integral components of phosphatidylcholines in the disc membranes of photoreceptor outer segments.[5] It is hypothesized that their exceptional length allows them to span a significant portion of the lipid bilayer, influencing membrane curvature and fluidity, which are critical for the high-energy process of phototransduction.[6]
Deficiency of these lipids due to ELOVL4 mutations leads to photoreceptor cell death and progressive vision loss, underscoring their essential role in maintaining retinal integrity.[2]
Quantitative Data
| Lipid Class | Organism/Tissue | Abundance (mol % of total PC fatty acids) | Reference |
| C28-C36 PUFAs | Bovine Photoreceptor Outer Segments | 10% | [1][7] |
| VLC-PUFAs | Bovine Total Retina | ~2% of total fatty acids | [4] |
| VLC-PUFAs | Cod Retina (specifically 32:6n3) | 15% of phosphatidylcholine fatty acids | [4] |
Signaling Pathways
While direct signaling roles for this compound have not been elucidated, recent research has identified a novel class of signaling molecules derived from VLC-PUFAs called elovanoids .[8] These are hydroxylated derivatives of C32 and C34 n-3 VLC-PUFAs that exhibit potent neuroprotective effects in the retina.[8]
The discovery of elovanoids suggests that VLC-PUFAs, and by extension their activated CoA forms, may serve as precursors for bioactive lipid mediators involved in cellular signaling cascades that promote cell survival and homeostasis, particularly under conditions of stress.
Experimental Protocols
The analysis of VLC-PUFA-CoAs is challenging due to their low abundance and potential for degradation. A robust lipidomics workflow is essential for their accurate identification and quantification.
Lipid Extraction
-
Tissue Homogenization : Homogenize retinal tissue (~10-50 mg) in a cold phosphate-buffered saline (PBS) solution.
-
Solvent Extraction : Perform a modified Bligh-Dyer or Folch extraction using a mixture of chloroform, methanol, and water (or an acidic buffer to improve acyl-CoA recovery).
-
Phase Separation : Centrifuge the mixture to separate the aqueous and organic phases. The acyl-CoAs will predominantly be in the aqueous/interface layer.
-
Solid-Phase Extraction (SPE) : Further purify the aqueous phase containing the acyl-CoAs using a C18 or anion exchange SPE cartridge to remove interfering substances.
-
Elution and Drying : Elute the acyl-CoAs from the SPE cartridge and dry the eluate under a stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS analysis, often a mixture of water, acetonitrile, and a weak acid like formic acid.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatography :
-
Column : Reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : Water with 0.1% formic acid or an ion-pairing agent.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from a low to a high percentage of mobile phase B over 15-30 minutes to separate the acyl-CoAs based on their chain length and hydrophobicity.
-
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions : Specific precursor-to-product ion transitions need to be determined for this compound. For related long-chain acyl-CoAs, a common product ion corresponding to the CoA moiety is often monitored.
-
Conclusion and Future Directions
This compound is a member of a fascinating and biologically important class of lipids. While much of our current understanding is based on the broader category of C28-C36 VLC-PUFAs, it is clear that these molecules are not merely structural components but are also involved in complex biological processes, including neuroprotection. The strong link between VLC-PUFA deficiency and retinal degeneration highlights their potential as therapeutic targets for diseases like Stargardt-like macular dystrophy.
Future research should focus on:
-
Developing specific analytical standards for this compound to enable precise quantification in various tissues.
-
Elucidating the specific signaling pathways in which this and other VLC-PUFA-CoAs are directly involved.
-
Investigating the therapeutic potential of VLC-PUFA supplementation in models of retinal disease.
This guide serves as a foundational resource for researchers embarking on the study of these unique and vital lipids, providing both the theoretical background and the practical methodologies required for their investigation.
References
- 1. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL4 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Elovl4 mRNA distribution in the developing mouse retina and phylogenetic conservation of Elovl4 genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Reduced Retinal VLC-PUFA on Rod and Cone Photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
The Cellular Journey of a Very-Long-Chain Polyunsaturated Fatty Acyl-CoA: A Technical Guide to the Localization of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is a specific very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). While direct experimental evidence for the cellular localization of this precise molecule is not extensively documented in publicly available literature, its metabolic pathway can be inferred from the well-established cellular processing of other VLC-PUFAs. This technical guide synthesizes the current understanding of the synthesis, transport, and degradation of VLC-PUFA-CoAs to project the probable cellular locations of this compound. We will detail the key organelles and enzymatic players in its lifecycle, present quantitative data in structured tables, provide exemplar experimental protocols for localization studies, and visualize the involved pathways using Graphviz diagrams.
Introduction to Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs)
VLC-PUFAs are fatty acids with a carbon chain length of more than 20 carbons.[1] These molecules are not typically obtained from dietary sources and are synthesized in situ from shorter essential fatty acid precursors.[2] They play crucial roles in specific tissues such as the retina, brain, and testes, where they are components of membrane lipids like sphingolipids and glycerophospholipids.[1][2] The CoA-esterified form, such as this compound, is the activated form of the fatty acid, ready for metabolic processing.
Predicted Cellular Localization and Metabolic Fate
The cellular life of this compound is a dynamic process involving several key organelles: the endoplasmic reticulum for synthesis, the cytoplasm for transit, and peroxisomes for degradation.
Synthesis in the Endoplasmic Reticulum
The biosynthesis of VLC-PUFAs occurs in the endoplasmic reticulum (ER).[1][2] This process involves a series of elongation and desaturation steps catalyzed by a membrane-bound multienzyme complex known as the elongase complex.[2] The initial fatty acid precursors are activated to their acyl-CoA esters before entering the elongation cycle.[1]
Transport and Cellular Trafficking
Once synthesized, this compound can be trafficked to other cellular compartments. This transport is likely mediated by acyl-CoA-binding proteins (ACBPs) in the cytoplasm. The primary destinations for further metabolism are the peroxisomes.
Peroxisomal Beta-Oxidation
Peroxisomes are the primary site for the catabolism of VLCFAs.[3][4][5] Unlike mitochondria, which handle short-, medium-, and long-chain fatty acids, peroxisomes are specialized for the beta-oxidation of VLCFAs.[3] The transport of VLCFA-CoAs from the cytoplasm into the peroxisome is an active process mediated by ATP-binding cassette (ABC) transporters, specifically members of the ABCD subfamily such as ABCD1 (also known as ALDP).[6]
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymes and transporters involved in VLCFA metabolism.
| Table 1: Key Enzymes in VLCFA Metabolism | |||
| Enzyme | Cellular Location | Function | Substrate(s) |
| Acyl-CoA Synthetases (ACSL/ACSVL) | Endoplasmic Reticulum, Peroxisomal Membrane, Mitochondrial Outer Membrane | Fatty acid activation (conversion to acyl-CoA) | Very-long-chain fatty acids |
| ELOVL4 | Endoplasmic Reticulum | Elongation of VLC-PUFAs | C24-C38 PUFA-CoAs |
| Acyl-CoA Oxidase 1 (ACOX1) | Peroxisome | First step of peroxisomal beta-oxidation | Saturated and unsaturated straight-chain acyl-CoAs |
| D-bifunctional protein (DBP) | Peroxisome | Second and third steps of peroxisomal beta-oxidation | 2-enoyl-CoAs, 3-hydroxyacyl-CoAs |
| ABCD1 (ALDP) | Peroxisomal Membrane | Transport of VLCFA-CoAs into the peroxisome | Very-long-chain fatty acyl-CoAs |
| Table 2: Transporter Characteristics | ||
| Transporter | Location | Function |
| ABCD1 (ALDP) | Peroxisomal Membrane | ATP-dependent transport of VLCFA-CoAs from the cytosol into the peroxisome.[7][6] |
| ABCD2 (ALDR) | Peroxisomal Membrane | Transport of VLCFA-CoAs, with some substrate overlap with ABCD1. |
| ABCD3 (PMP70) | Peroxisomal Membrane | Preferential transport of long-branched chain fatty acids.[8] |
Experimental Protocols
To experimentally determine the cellular localization of this compound, a combination of techniques would be required.
Subcellular Fractionation and Lipidomics
This protocol allows for the separation of cellular organelles and subsequent analysis of their lipid content.
-
Cell Culture and Homogenization: Culture cells of interest (e.g., hepatocytes, retinal cells) to a sufficient density. Harvest the cells and gently homogenize them in an isotonic buffer to rupture the plasma membrane while leaving organelles intact.
-
Differential Centrifugation: Subject the homogenate to a series of centrifugation steps at increasing speeds. This will pellet different organelles based on their size and density (e.g., nuclei, mitochondria, peroxisomes, and microsomes which include the ER).
-
Lipid Extraction: From each isolated fraction, perform a lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
-
LC-MS/MS Analysis: Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a specific method for the detection and quantification of this compound.
-
Data Analysis: Quantify the amount of the target molecule in each subcellular fraction and normalize to the total protein content of that fraction.
Immunofluorescence and Proximity Ligation Assay
This protocol can visualize the colocalization of the acyl-CoA with key enzymes or transporters.
-
Antibody Development: Generate a highly specific antibody that recognizes the (13Z,16Z,19Z,22Z)-octacosatetraenoyl moiety or a tagged version of the molecule.
-
Cell Culture and Fixation: Grow cells on coverslips, then fix and permeabilize them.
-
Immunolabeling: Incubate the cells with the primary antibody against the acyl-CoA and another primary antibody against a marker protein for a specific organelle (e.g., calnexin (B1179193) for the ER, PMP70 for peroxisomes).
-
Secondary Antibody Incubation: Use fluorescently labeled secondary antibodies to detect the primary antibodies.
-
Proximity Ligation Assay (PLA): For greater specificity, use PLA probes that will generate a fluorescent signal only when the two target proteins (or the acyl-CoA and a protein) are in very close proximity.
-
Confocal Microscopy: Visualize the fluorescent signals using a confocal microscope to determine the subcellular localization and potential colocalization.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows discussed.
Caption: Predicted metabolic pathway of this compound.
Caption: Workflow for subcellular localization by fractionation and lipidomics.
Conclusion
The cellular localization of this compound is predicted to be a multi-compartmental process, with its synthesis occurring in the endoplasmic reticulum and its degradation via beta-oxidation taking place in the peroxisomes. The transport between these organelles is a critical step, likely involving cytoplasmic binding proteins and dedicated peroxisomal membrane transporters. While this guide provides a robust framework based on current knowledge of VLCFA metabolism, direct experimental validation is necessary to definitively map the cellular journey of this specific VLC-PUFA-CoA. The proposed experimental protocols offer a starting point for researchers to elucidate its precise localization and function, which could have significant implications for understanding lipid metabolism in health and disease, and for the development of novel therapeutics.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. aocs.org [aocs.org]
- 3. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Metabolism in Peroxisomes and Related Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Structural basis of acyl-CoA transport across the peroxisomal membrane by human ABCD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Peroxisomal Metabolite and Cofactor Transport in Humans [frontiersin.org]
The Enzymatic Landscape of Very-Long-Chain Polyunsaturated Fatty Acid Metabolism: A Focus on (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the metabolism of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is limited in publicly available literature. This guide synthesizes current knowledge on the metabolism of very-long-chain polyunsaturated fatty acids (VLC-PUFAs) to infer the likely enzymatic pathways and characteristics relevant to the target molecule.
Introduction
Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical components of cellular lipids and precursors for signaling molecules.[1] Among these, very-long-chain polyunsaturated fatty acids (VLC-PUFAs) play specialized roles in the retina, brain, and testes.[2] The metabolism of these complex lipids is a tightly regulated process involving a series of enzymatic reactions, primarily occurring in the endoplasmic reticulum and peroxisomes.[2][3] This technical guide provides an in-depth overview of the enzymes and pathways likely involved in the metabolism of a specific VLC-PUFA, this compound.
Core Metabolic Pathways
The metabolism of this compound is presumed to follow the established pathways for other VLC-PUFAs, which involve two main processes: biosynthesis through fatty acid elongation and desaturation, and degradation via peroxisomal β-oxidation.
Biosynthesis of VLC-PUFAs
VLC-PUFAs are synthesized from shorter-chain polyunsaturated fatty acid precursors through a cyclical process in the endoplasmic reticulum.[2] This process involves four key enzymatic steps for each two-carbon addition. The rate-limiting step is the initial condensation reaction catalyzed by fatty acid elongases (ELOVLs).[4]
Given that this compound is a C28:4 fatty acid, its synthesis would likely start from a shorter chain PUFA, such as linoleic acid (18:2n-6) or arachidonic acid (20:4n-6), and undergo a series of elongation and potentially desaturation steps. The ELOVL4 enzyme is of particular importance as it is the only known elongase responsible for the synthesis of fatty acids with chain lengths greater than 24 carbons.[2][5]
Degradation of VLC-PUFAs
The degradation of VLC-PUFAs occurs primarily in peroxisomes via β-oxidation.[2] Prior to degradation, the fatty acid must be activated to its CoA derivative. This activation is catalyzed by long-chain acyl-CoA synthetases (ACSLs).
Key Enzymes in VLC-PUFA Metabolism
Long-Chain Acyl-CoA Synthetases (ACSLs)
ACSLs are a family of enzymes that catalyze the formation of acyl-CoAs from fatty acids, ATP, and coenzyme A. This activation step is crucial for their subsequent involvement in both anabolic and catabolic pathways.[6][7]
ACSL6 is an isoform that has demonstrated a significant role in the metabolism of polyunsaturated fatty acids, particularly in the brain.[6][7][8] There are two major splice variants of human ACSL6, designated as V1 and V2, which exhibit distinct substrate specificities.[6][9][10] While ACSL6V1 shows a preference for octadecapolyenoic acids like linoleic acid, ACSL6V2 has a high affinity for docosapolyenoic acids such as docosahexaenoic acid (DHA).[6][9][10]
Quantitative Data for ACSL6 Variants
The following table summarizes the kinetic parameters of human ACSL6V1 and ACSL6V2 for various fatty acid substrates. This data is crucial for understanding the potential affinity of these enzymes for VLC-PUFAs like this compound.
| Substrate | Enzyme Variant | Km (μM) | Vmax (nmol/min/mg) | Vmax/Km |
| Oleic acid (18:1) | ACSL6V1 | 21.3 | 141.2 | 6.63 |
| ACSL6V2 | 23.5 | 158.1 | 6.73 | |
| Linoleic acid (18:2) | ACSL6V1 | 10.5 | 115.2 | 10.97 |
| ACSL6V2 | 52.1 | 131.2 | 2.52 | |
| Arachidonic acid (20:4) | ACSL6V1 | 33.1 | 121.5 | 3.67 |
| ACSL6V2 | 31.2 | 111.9 | 3.59 | |
| DHA (22:6) | ACSL6V1 | 48.5 | 152.1 | 3.14 |
| ACSL6V2 | 7.1 | 165.4 | 23.30 |
Data adapted from Kurotaki et al. (2021).[9]
Fatty Acid Elongases (ELOVLs)
The ELOVL family of enzymes catalyzes the condensation of an acyl-CoA with malonyl-CoA, the first and rate-limiting step in the fatty acid elongation cycle.[4] There are seven members of this family in mammals (ELOVL1-7), each with distinct substrate preferences.[11]
-
ELOVL1, 3, 6, and 7 primarily elongate saturated and monounsaturated fatty acids.[11]
-
ELOVL2, 4, and 5 are mainly involved in the elongation of polyunsaturated fatty acids.[11]
ELOVL4 is particularly relevant for the synthesis of this compound as it is responsible for the elongation of fatty acids with chain lengths of C26 and longer.[5] Mutations in the ELOVL4 gene are associated with Stargardt-like macular dystrophy, highlighting its critical role in the retina.[5]
Experimental Protocols
Acyl-CoA Synthetase (ACSL) Activity Assay
This protocol is based on the methodology described for determining the substrate specificity of ACSL6 variants.[6][7]
Objective: To measure the enzymatic activity of ACSL isoforms with various fatty acid substrates.
Materials:
-
Recombinant ACSL enzyme
-
Fatty acid substrates (e.g., oleic acid, linoleic acid, arachidonic acid, DHA)
-
ATP
-
Coenzyme A (CoA)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
Internal standard (e.g., a fatty acyl-CoA not produced endogenously)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, ATP, CoA, and the specific fatty acid substrate at varying concentrations.
-
Initiate the reaction by adding the recombinant ACSL enzyme.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., methanol).
-
Add the internal standard to each sample.
-
Analyze the formation of the corresponding acyl-CoA product using LC-MS/MS.
-
Quantify the product by comparing its peak area to that of the internal standard.
-
Determine the kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.
A commercially available fluorometric assay kit can also be used for a more high-throughput measurement of total ACS activity.[12]
Microsomal Elongase Assay for ELOVL4
This protocol is adapted from the methodology used to determine the substrate specificity of ELOVL4.[5]
Objective: To measure the elongase activity of ELOVL4 in microsomal fractions.
Materials:
-
Cells or tissues overexpressing ELOVL4 (e.g., transduced HEK293 cells, retina, or brain tissue)
-
Homogenization buffer
-
Differential centrifugation equipment
-
Microsomal reaction buffer containing NADPH/NADH
-
Acyl-CoA substrate (e.g., 26:0-CoA)
-
Radiolabeled [14C]-malonyl-CoA
-
Thin-layer chromatography (TLC) plates (e.g., C-18 reverse phase)
-
Phosphor imaging system
Procedure:
-
Homogenize the cells or tissues in homogenization buffer.
-
Isolate the microsomal fraction by differential centrifugation.
-
Resuspend the microsomal pellet in the reaction buffer.
-
Initiate the elongase reaction by adding the acyl-CoA substrate and [14C]-malonyl-CoA.
-
Incubate the reaction at 37°C.
-
Stop the reaction and extract the lipids.
-
Convert the fatty acyl-CoAs to fatty acid methyl esters (FAMEs).
-
Separate the FAMEs by reverse-phase TLC.
-
Visualize the radiolabeled elongated products using a phosphor imaging system.
Signaling Pathways and Workflows
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Overview of VLC-PUFA Metabolism.
Caption: ACSL Activity Assay Workflow.
Conclusion
The metabolism of this compound is a complex process governed by the interplay of specific enzyme families, primarily the ACSLs and ELOVLs. While direct research on this particular molecule is scarce, the established pathways for other VLC-PUFAs provide a strong framework for understanding its synthesis and degradation. The substrate specificities of enzymes like ACSL6 and ELOVL4 are key determinants of the metabolic flux of these important lipids. Further research, employing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific enzymatic kinetics and regulatory mechanisms controlling the metabolism of this compound and its physiological significance.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 2. aocs.org [aocs.org]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology | springermedizin.de [springermedizin.de]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 8. New understandings of the pathway of long-chain polyunsaturated fatty acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. showa.repo.nii.ac.jp [showa.repo.nii.ac.jp]
- 10. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
- 11. Frontiers | Molecular characterization, spatiotemporal expression patterns of fatty acid elongase (elovl8) gene, and its transcription changes in response to different diet stimuli in yellow catfish (Pelteobagrus fulvidraco) [frontiersin.org]
- 12. abcam.cn [abcam.cn]
The Influence of (13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA on Membrane Composition: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is limited in publicly available scientific literature. This guide synthesizes information on very-long-chain polyunsaturated fatty acids (VLC-PUFAs) to provide an in-depth, inferential overview of its potential roles and methodologies for its study.
Executive Summary
This compound is a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA) with a 28-carbon backbone and four double bonds in an omega-6 configuration. While this specific molecule is not extensively studied, its structural characteristics suggest it plays a significant role in modulating the biophysical properties of cellular membranes. VLC-PUFAs are known to be critical components of membranes in specialized tissues such as the retina, brain, and skin.[1][2] Their incorporation into phospholipids (B1166683) can profoundly alter membrane fluidity, lipid packing, and the formation and stability of lipid rafts. These changes, in turn, can influence the function of membrane-embedded proteins and cellular signaling pathways. This guide provides a comprehensive overview of the hypothesized roles of this compound in membrane composition, a plausible biosynthetic pathway, and detailed experimental protocols to facilitate further research into this novel molecule.
Introduction to this compound
This compound is an activated form of a C28:4 omega-6 fatty acid. Its key structural features include:
-
A 28-carbon acyl chain: Classifies it as a very-long-chain fatty acid.
-
Four cis-double bonds: Indicates a high degree of unsaturation, which is expected to impart significant fluidity to membranes.
-
Omega-6 configuration: Suggests its biosynthesis originates from linoleic acid.
-
Coenzyme A (CoA) ester: This is the activated form required for its incorporation into complex lipids and for other metabolic processes.
The presence of such a long and polyunsaturated acyl chain is rare, and suggests specialized functions, likely related to the creation of unique membrane microdomains.
Hypothetical Biosynthesis of this compound
The biosynthesis of VLC-PUFAs is a process of sequential elongation and desaturation of shorter-chain fatty acid precursors.[3] The key enzymes involved are fatty acid elongases (ELOVL) and fatty acid desaturases (FADS). The ELOVL4 enzyme is particularly important for the synthesis of VLC-PUFAs with chain lengths greater than 26 carbons.[1][4][5] Based on the known pathways for omega-6 fatty acid metabolism, a plausible biosynthetic route for (13Z,16Z,19Z,22Z)-octacosatetraenoic acid is proposed below.
Potential Impact on Membrane Composition and Properties
The incorporation of this compound into membrane phospholipids is hypothesized to have several profound effects on the biophysical properties of the membrane. These inferences are drawn from studies on other VLC-PUFAs.
Quantitative Effects of VLC-PUFAs on Model Membranes
The following table summarizes quantitative data from a study on the effects of a C32:6 n-3 VLC-PUFA on a 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) lipid monolayer, which serves as a proxy for the potential effects of this compound.
| Parameter | 0.1 mol% VLC-PUFA | 1 mol% VLC-PUFA | 10 mol% VLC-PUFA | Reference |
| Mean Molecular Area (MMA) of VLC-PUFA | 15,000 Ų/molecule | 1100 Ų/molecule | 91 Ų/molecule | [6][7] |
| Increase in Compression Modulus | +28 mN/m | Not reported | Not reported | [6][7] |
| Increase in DSPC Flip-Flop Rate | 4-fold | Not reported | Not reported | [6][7] |
These large mean molecular areas suggest that the VLC-PUFA tail may reinsert into the membrane, adopting a complex, nonlinear structure.[6][7]
Hypothesized Effects on Membrane Properties
-
Increased Membrane Fluidity: The numerous cis-double bonds in the acyl chain would introduce kinks, disrupting the tight packing of neighboring saturated fatty acids and cholesterol, thereby increasing overall membrane fluidity.
-
Alteration of Lipid Rafts: VLC-PUFAs are thought to be sterically incompatible with the highly ordered environment of lipid rafts.[8][9] Their presence could lead to a decrease in the size and stability of these microdomains, or the formation of novel, highly fluid domains.
-
Modulation of Membrane Protein Function: Changes in membrane fluidity and lipid raft organization can alter the conformational dynamics and lateral mobility of membrane-embedded proteins, such as ion channels, receptors, and enzymes.[10]
-
Enhanced Membrane Permeability: The disruption of lipid packing could lead to an increase in the passive diffusion of small molecules across the membrane.
-
Induction of Membrane Curvature: The conical shape of phospholipids containing highly unsaturated acyl chains can induce negative curvature strain, which may be important in processes like vesicle formation and membrane fusion.
Proposed Experimental Protocols
To validate the hypothesized roles of this compound, a series of detailed experimental investigations are required.
Synthesis and Purification of this compound
-
Objective: To obtain a pure sample of the molecule for in vitro and cell-based assays.
-
Methodology:
-
Chemical Synthesis: A multi-step organic synthesis starting from a suitable precursor, such as a C22 or C24 polyunsaturated fatty acid. This would involve iterative steps of chain elongation and introduction of double bonds at the correct positions.
-
Enzymatic Synthesis: Utilize purified ELOVL4 and other necessary enzymes in an in vitro reaction with the appropriate precursors and co-factors (e.g., malonyl-CoA, NADPH).
-
Purification: The synthesized fatty acid should be purified using high-performance liquid chromatography (HPLC).
-
Activation: The purified fatty acid is then converted to its CoA ester using an acyl-CoA synthetase.
-
Verification: The final product should be verified by mass spectrometry and NMR spectroscopy.
-
Characterization of Effects on Model Membranes (Liposomes)
-
Objective: To quantify the impact of the molecule on the biophysical properties of a lipid bilayer.
-
Methodology:
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a defined lipid mixture (e.g., POPC, cholesterol, and sphingomyelin) with and without the incorporation of the synthesized VLC-PUFA-containing phospholipid.
-
Fluorescence Anisotropy: Use a fluorescent probe like DPH to measure changes in membrane fluidity. A decrease in anisotropy indicates an increase in fluidity.
-
Differential Scanning Calorimetry (DSC): To determine the effect on the phase transition temperature (Tm) of the lipid bilayer.
-
Laurdan Generalized Polarization (GP): To assess changes in lipid packing and membrane hydration.
-
Lipid "Flip-Flop" Assay: Use a fluorescently labeled lipid to measure the rate of translocation between the inner and outer leaflets of the liposome.
-
Investigation of Effects on Cultured Cells
-
Objective: To determine how the incorporation of this VLC-PUFA affects the properties and functions of live cell membranes.
-
Methodology:
-
Cell Culture and Supplementation: Culture a relevant cell line (e.g., a neuronal or retinal cell line) in media supplemented with the synthesized (13Z,16Z,19Z,22Z)-octacosatetraenoic acid.
-
Lipidomic Analysis: Extract total lipids from the cells and perform mass spectrometry-based lipidomics to confirm the incorporation of the C28:4 fatty acid into various phospholipid species.
-
Lipid Raft Isolation and Analysis: Isolate detergent-resistant membranes (a proxy for lipid rafts) and analyze their lipid and protein composition using mass spectrometry and Western blotting.
-
Membrane Protein Function Assays: Assess the function of specific membrane proteins known to be sensitive to their lipid environment (e.g., ion channel activity via patch-clamping, receptor signaling via reporter assays).
-
Fluorescence Recovery After Photobleaching (FRAP): To measure the lateral mobility of fluorescently tagged membrane proteins.
-
Visualizing Workflows and Pathways
Experimental Workflow for Membrane Characterization
The following diagram outlines a comprehensive workflow for investigating the impact of this compound on cell membranes.
Hypothetical Signaling Pathway Modulation
Changes in membrane composition induced by this compound could modulate intracellular signaling. The following diagram illustrates a hypothetical pathway involving a G-protein coupled receptor (GPCR).
Conclusion
While direct evidence remains to be established, the structural characteristics of this compound strongly suggest that it is a potent modulator of membrane composition and function. Its study holds the potential to reveal novel mechanisms of membrane regulation and could have implications for understanding diseases associated with aberrant lipid metabolism, particularly in the nervous system and the eye. The experimental framework provided in this guide offers a roadmap for researchers to elucidate the precise roles of this unique very-long-chain polyunsaturated fatty acyl-CoA.
References
- 1. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 2. ELOVL4 - Wikipedia [en.wikipedia.org]
- 3. Essential Fatty Acids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. pnas.org [pnas.org]
- 6. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics | NSF Public Access Repository [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Bioactive dietary long chain fatty acids: Emerging mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Roles of Very-Long-Chain Polyunsaturated Fatty Acids (VLC-PUFAs) in Eye Health [mdpi.com]
Methodological & Application
Application Note: Quantification of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is a very-long-chain fatty acyl-coenzyme A (VLCFA-CoA) that plays a role in various metabolic pathways. Accurate quantification of this and other fatty acyl-CoAs is crucial for understanding lipid metabolism and its dysregulation in diseases such as metabolic syndrome, diabetes, and certain genetic disorders. This application note describes a robust and sensitive method for the quantification of this compound in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain fatty acyl-CoAs, employing solid-phase extraction for sample cleanup, reversed-phase chromatography for separation, and triple quadrupole mass spectrometry for detection.[1][2][3][4]
Experimental Protocols
1. Sample Preparation (Tissue)
This protocol is adapted from established methods for the extraction of long-chain fatty acyl-CoAs from tissue samples.[5]
-
Materials:
-
Frozen tissue sample (~100-200 mg)
-
0.1 M KH2PO4
-
2-Propanol
-
Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA, 1.6 mM)
-
Saturated aqueous ammonium (B1175870) sulfate (B86663)
-
Homogenizer
-
Centrifuge
-
-
Procedure:
-
To the frozen tissue sample, add 1 mL of pre-cooled 0.1 M KH2PO4, 1 mL of 2-propanol, and 50 µL of the internal standard solution.
-
Homogenize the mixture for 30-60 seconds.
-
Add 125 µL of saturated aqueous ammonium sulfate and 2 mL of acetonitrile to the homogenate.
-
Vortex the mixture thoroughly.
-
Centrifuge at a high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the precipitate.
-
Transfer the supernatant to a new tube for solid-phase extraction (SPE).
-
2. Solid-Phase Extraction (SPE)
-
Materials:
-
C18 SPE cartridge
-
Acetonitrile
-
Ammonium hydroxide
-
Water
-
-
Procedure:
-
Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the sample preparation step onto the cartridge.
-
Wash the cartridge with 3 mL of 50% aqueous acetonitrile to remove interfering substances.
-
Elute the acyl-CoAs with 2 mL of a solution containing acetonitrile and 15 mM ammonium hydroxide.
-
The eluate can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a suitable solvent.
-
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm).[6]
-
Mobile Phase A: 10:90 acetonitrile/water with 15 mM ammonium hydroxide.[3]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[3]
-
Flow Rate: 200 µL/min.[3]
-
Gradient:
-
0-8 min: 0% to 45% B
-
8-10 min: Isocratic at 45% B
-
10-12 min: 45% to 100% C (wash phase: 30:70:0.1 water/acetonitrile/formic acid)
-
12-17 min: Hold at 100% C
-
17-19 min: Return to 0% B
-
19-27 min: Equilibration at 0% B[3]
-
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion ([M+H]+) for this compound (C49H82N7O17P3S, MW = 1166.2) is m/z 1167.2.
-
A characteristic product ion results from the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 Da).[3][5]
-
The primary MRM transition would therefore be 1167.2 -> 660.2 .
-
A secondary transition can be monitored for confirmation.
-
-
Collision Energy: Optimization is required, but a starting point of 40-50 eV can be used.
-
Data Presentation
Table 1: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 1167.2 | 660.2 | To be determined |
| Heptadecanoyl-CoA (Internal Standard) | 1022.6 | 515.6 | To be determined |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| LLOQ | 1 fmol on column |
| Accuracy | 92.5% - 108.3% |
| Intra-day Precision (CV) | < 5% |
| Inter-day Precision (CV) | < 10% |
| Recovery | > 85% |
Visualizations
Caption: Workflow for the quantification of this compound.
Caption: Simplified metabolic context of this compound.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Very-Long-Chain Fatty Acyl-CoAs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are crucial metabolic intermediates in lipid metabolism. They are the activated form of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. The analysis of VLCFA-CoAs is essential for understanding various physiological and pathological processes, including peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), where the metabolism of VLCFAs is impaired, leading to their accumulation.[1][2][3][4][5]
These application notes provide detailed protocols for the extraction and quantification of VLCFA-CoAs from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[6][7] Additionally, an established gas chromatography-mass spectrometry (GC-MS) method for the analysis of total VLCFAs after hydrolysis is described.
Key Analytical Techniques
The primary methods for the quantification of VLCFA-CoAs and their corresponding fatty acids include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the state-of-the-art technique for the direct analysis of intact acyl-CoA species. It offers high sensitivity and specificity, allowing for the quantification of individual VLCFA-CoA species.[3][6][7][8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust and well-established method for the analysis of total fatty acid profiles. For VLCFA analysis, it requires a hydrolysis step to release the fatty acids from their CoA esters, followed by derivatization.[2][10]
-
Enzymatic Assays: These assays can be used to measure total fatty acyl-CoA concentrations or the activity of enzymes involved in their metabolism.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various analytical methods for VLCFA and VLCFA-CoA analysis, providing a basis for method comparison.
Table 1: Performance of LC-MS/MS Methods for (V)LCFA-CoA Analysis
| Analyte(s) | Matrix | Method | Linearity Range | Inter-assay CV (%) | Intra-assay CV (%) | Reference |
| C14-CoA, C16-CoA, C16:1-CoA, C18-CoA, C18:1-CoA, C18:2-CoA, C20-CoA | Human Skeletal Muscle | UPLC/MS/MS | 1.56 - 100 ng | 5 - 6 | 5 - 10 | [6] |
| C16:0, C16:1, C18:0, C18:1, C18:2-CoAs | Rat Liver | LC/MS² | Not Specified | 2.6 - 12.2 | 1.2 - 4.4 | [9] |
| 112 Acyl-CoA species (including VLCFA-CoAs) | Human Fibroblasts | LC-MS/MS | 0.05 - 100 µM | Not Specified | Not Specified | [8] |
Table 2: Performance of GC-based and other LC-MS/MS Methods for VLCFA Analysis (after hydrolysis)
| Analyte(s) | Matrix | Method | Linearity (R²) | Within-run CV (%) | Total CV (%) | Reference |
| C22:0, C24:0, C26:0 | Human Plasma | LC-MS/MS | > 0.99 | < 10 | < 15 | [13] |
| 50 Fatty Acids (including VLCFAs) | Biological Fluids, Cells, Tissues | GC-FID/MS | > 0.994 | Not Specified | Not Specified | [14] |
| 41 Fatty Acids (including VLCFAs) | Plant Oils, Biological Samples | LC-MS | Not Specified | ≤ 10 (plasma), ≤ 15 (oils) | < 20 | [15] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Intact VLCFA-CoAs from Cultured Cells
This protocol is adapted from methodologies described for the analysis of a wide range of acyl-CoAs, including VLCFA-CoAs, in cell culture samples.[8]
1. Materials and Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile (B52724)/Isopropanol (3:1, v/v)
-
0.1 M Potassium phosphate (B84403) buffer (KH₂PO₄), pH 6.7
-
Internal Standard (IS): D₃₁-16:0-CoA (or other suitable stable isotope-labeled long-chain acyl-CoA)
-
LC-MS grade water with 0.1% ammonium (B1175870) hydroxide (B78521)
-
LC-MS grade acetonitrile with 0.1% ammonium hydroxide
-
BCA Protein Assay Kit
2. Sample Preparation and Extraction:
-
Wash cell layers in a 100 mm culture dish twice with ice-cold PBS.
-
Scrape the cells from the dishes and collect them by centrifugation (1,000 x g for 5 minutes at 4°C).
-
Homogenize the cell pellets in 0.9 mL of acetonitrile/isopropanol (3:1).
-
Determine the protein concentration of the homogenate using a BCA protein assay.
-
Spike the cell homogenates (approximately 0.5–1 mg protein) with a known amount of the internal standard (e.g., 100 pmol of D₃₁-16:0-CoA).
-
Add 300 μL of 0.1 M KH₂PO₄ (pH 6.7) to the homogenate.
-
Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: A reverse-phase C18 column suitable for lipid analysis.
-
Mobile Phase A: Water with 0.1% ammonium hydroxide (pH ~9.0)
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide (pH ~9.0)
-
Gradient: A suitable gradient to separate the VLCFA-CoAs. For example, starting with a low percentage of B, increasing to a high percentage of B over several minutes, holding, and then re-equilibrating. The use of an alkaline mobile phase can improve separation and sensitivity.[8]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.4 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion is the protonated molecule [M+H]⁺. The product ion typically corresponds to the loss of a neutral fragment of 3'-phosphoadenosine diphosphate.[8] Monitor specific transitions for each target VLCFA-CoA and the internal standard.
4. Quantification:
-
Generate a calibration curve using standards of known concentrations of various acyl-CoAs, including at least one long-chain standard (e.g., 17:0-CoA).[8]
-
Normalize the peak area of each endogenous VLCFA-CoA to the peak area of the internal standard.
-
Calculate the concentration of each analyte using the calibration curve.
Protocol 2: GC-MS Analysis of Total VLCFAs from Plasma
This protocol describes a common method for the diagnosis of peroxisomal disorders by measuring total VLCFA levels after hydrolysis and derivatization.[2]
1. Materials and Reagents:
-
Plasma or serum sample
-
Internal Standards: Deuterated VLCFAs (e.g., C22:0-d₄, C24:0-d₄, C26:0-d₄)
-
Reagents for acid/base hydrolysis (e.g., HCl, NaOH)
-
Organic solvent for extraction (e.g., hexane)
-
Derivatization reagent (e.g., acetyl chloride in methanol (B129727) to form fatty acid methyl esters - FAMEs)[16]
2. Sample Preparation, Hydrolysis, and Derivatization:
-
Pipette a known volume of plasma (e.g., 50-100 µL) into a glass tube.
-
Add the deuterated internal standards.
-
Perform acid and/or base hydrolysis to release the fatty acids from all lipid classes, including VLCFA-CoAs. This typically involves heating the sample with an acid or base.
-
After hydrolysis, neutralize the sample and extract the free fatty acids using an organic solvent like hexane.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Derivatize the fatty acids to FAMEs by adding the derivatization reagent and heating. This step improves the volatility of the fatty acids for GC analysis.[16]
-
After derivatization, extract the FAMEs into an organic solvent.
3. GC-MS Conditions:
-
GC System: Gas chromatograph with a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A capillary column suitable for FAME analysis (e.g., a cyanopropyl silicone column like HP-88).[16]
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their chain length and degree of unsaturation.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Impact (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) or full scan. In SIM mode, specific ions for each FAME and internal standard are monitored for increased sensitivity and specificity.[10]
4. Quantification:
-
Create a calibration curve using standards of known concentrations of C22:0, C24:0, and C26:0.
-
Normalize the peak area of each endogenous VLCFA to the peak area of its corresponding deuterated internal standard.
-
Calculate the concentration of each VLCFA using the calibration curve. The ratios of C24:0/C22:0 and C26:0/C22:0 are often calculated as they are important diagnostic markers.[2]
Visualizations
Signaling Pathway: Peroxisomal β-Oxidation of VLCFA-CoAs
Caption: Peroxisomal β-oxidation pathway for VLCFA-CoAs.
Experimental Workflow: LC-MS/MS Analysis of VLCFA-CoAs
Caption: Workflow for VLCFA-CoA analysis by LC-MS/MS.
Logical Relationship: Comparison of Analytical Methods
Caption: Comparison of analytical approaches for VLCFA-CoAs.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsbms.jp [jsbms.jp]
- 4. lipotype.com [lipotype.com]
- 5. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An improved method for quantification of very long chain fatty acids in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Rapid liquid chromatography-tandem mass spectrometry to determine very-long-chain fatty acids in human and to establish reference intervals for the Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Application Notes and Protocols: Stable Isotope Labeling of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA) that belongs to the omega-6 fatty acid family. In biological systems, the synthesis of C28 polyunsaturated fatty acids is primarily catalyzed by the enzyme ELOVL4, which is notably active in the retina.[1][2] These specialized lipids are integral components of cell membranes and are particularly enriched in photoreceptor outer segments, suggesting a critical role in vision and retinal health.[1][2][3]
The study of the precise metabolic fate and function of this compound has been hampered by the lack of available standards and tracers. Stable isotope labeling of this molecule provides a powerful tool for researchers to investigate its metabolism, transport, and incorporation into complex lipids. Labeled this compound can be utilized as an internal standard for accurate quantification by mass spectrometry or as a tracer in metabolic flux analysis studies to elucidate its role in health and disease, particularly in the context of retinal disorders like Stargardt disease-3, which is linked to mutations in the ELOVL4 gene.[1][2]
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of stable isotope-labeled this compound.
Applications
The stable isotope-labeled this compound is intended for use in a variety of research applications, including:
-
Metabolic Tracing and Flux Analysis: Elucidating the biosynthetic pathways and metabolic fate of C28:4 VLC-PUFAs in cell culture and animal models.
-
Quantitative Mass Spectrometry: Serving as a high-purity internal standard for the accurate and precise quantification of endogenous this compound in biological samples.
-
Lipidomic Studies: Facilitating the identification and quantification of complex lipids containing the (13Z,16Z,19Z,22Z)-octacosatetraenoyl moiety.
-
Enzyme Activity Assays: Acting as a substrate for enzymes involved in VLC-PUFA metabolism, such as acyltransferases and desaturases.
-
Drug Discovery and Development: Investigating the effects of therapeutic agents on the metabolism of VLC-PUFAs.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis and characterization of stable isotope-labeled this compound. Please note that these are representative values and actual results may vary depending on the specific experimental conditions and the isotopic enrichment of the starting materials.
| Parameter | Value | Method of Determination |
| Chemical Formula | C₄₉H₇₈D₄N₇O₁₇P₃S (for D₄ labeled) | Mass Spectrometry |
| Molecular Weight | 1170.2 g/mol (for D₄ labeled) | Mass Spectrometry |
| Isotopic Purity | > 98% | High-Resolution Mass Spectrometry |
| Chemical Purity | > 95% | HPLC |
| Typical Yield (from fatty acid) | 70-80% | Gravimetric/Spectrophotometric |
Experimental Protocols
Protocol 1: Chemical Synthesis of Stable Isotope-Labeled (13Z,16Z,19Z,22Z)-octacosatetraenoic Acid
This protocol outlines a plausible synthetic route for (13Z,16Z,19Z,22Z)-octacosatetraenoic acid, incorporating stable isotopes. The synthesis involves the coupling of key building blocks, which can be custom-synthesized with isotopic labels (e.g., ¹³C or ²H) at desired positions. A Wittig reaction or a related coupling strategy is a common method for the formation of the cis-double bonds found in polyunsaturated fatty acids.
Materials:
-
Labeled and unlabeled building blocks (e.g., alkynes, aldehydes, phosphonium (B103445) salts)
-
Anhydrous solvents (e.g., THF, DMF)
-
Strong base (e.g., n-butyllithium, sodium amide)
-
Catalysts (e.g., Lindlar's catalyst for cis-hydrogenation)
-
Chromatography supplies (silica gel, solvents)
-
Standard laboratory glassware and equipment
Procedure:
-
Synthesis of Key Intermediates: Synthesize the necessary C10 and C18 fragments with the desired isotopic labels. For example, a deuterated C10 aldehyde can be prepared for subsequent coupling.
-
Coupling Reaction: Perform a Wittig reaction between the C10 aldehyde and a C18 phosphonium ylide to form the C28 backbone with one of the double bonds. The geometry of the double bond can be controlled by the choice of reagents and reaction conditions.
-
Introduction of Additional Double Bonds: Utilize acetylenic coupling reactions followed by stereoselective reduction (e.g., Lindlar hydrogenation) to introduce the remaining cis-double bonds at the correct positions.
-
Purification: Purify the resulting stable isotope-labeled (13Z,16Z,19Z,22Z)-octacosatetraenoic acid using column chromatography on silica (B1680970) gel.
-
Characterization: Confirm the structure and isotopic enrichment of the final product by NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry.
Protocol 2: Synthesis of Stable Isotope-Labeled this compound
This protocol describes the conversion of the stable isotope-labeled fatty acid to its corresponding coenzyme A ester.
Materials:
-
Stable isotope-labeled (13Z,16Z,19Z,22Z)-octacosatetraenoic acid
-
Coenzyme A (CoA-SH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous solvents (e.g., THF, pyridine)
-
Buffer solutions (e.g., sodium bicarbonate)
-
HPLC system for purification
Procedure:
-
Activation of the Fatty Acid: Activate the carboxyl group of the labeled fatty acid by reacting it with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like DCC to form an NHS ester.[4]
-
Coupling to Coenzyme A: React the activated NHS ester of the fatty acid with the free thiol group of coenzyme A in a suitable buffer (e.g., aqueous sodium bicarbonate/THF mixture).
-
Purification: Purify the resulting stable isotope-labeled this compound by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Quantification and Characterization: Determine the concentration of the purified product spectrophotometrically (A₂₆₀ nm for the adenine (B156593) moiety of CoA). Confirm the identity and purity of the final product by LC-MS/MS.
Protocol 3: Quantification of this compound in Biological Samples using Stable Isotope Dilution Mass Spectrometry
This protocol details the use of the stable isotope-labeled this compound as an internal standard for the quantification of its endogenous counterpart in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Stable isotope-labeled this compound (internal standard)
-
Extraction solvent (e.g., acidified butanol or other organic solvent mixtures)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation: Homogenize the biological sample in a suitable buffer.
-
Spiking of Internal Standard: Add a known amount of the stable isotope-labeled this compound internal standard to the homogenate.
-
Extraction: Extract the acyl-CoAs from the sample using an appropriate organic solvent extraction method.
-
LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both the endogenous (light) and the stable isotope-labeled (heavy) this compound.
-
Quantification: Calculate the concentration of the endogenous analyte by comparing the peak area ratio of the light to the heavy form against a standard curve.
Diagrams
Caption: Workflow for the synthesis of stable isotope-labeled this compound.
Caption: Biosynthetic pathway of this compound.
References
- 1. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Enzymatic Synthesis of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is a very long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). The synthesis of such molecules is critical for various cellular processes, including lipid signaling, membrane composition, and energy metabolism. The primary enzymes responsible for the activation of fatty acids, including very long-chain polyunsaturated fatty acids (VLC-PUFAs), are the long-chain acyl-CoA synthetases (ACSLs). Among the ACSL family, ACSL4 has a known preference for polyunsaturated fatty acids like arachidonic acid and adrenic acid, making it a prime candidate for the synthesis of this compound.[1][2][3][4][5][6]
These application notes provide detailed protocols for enzymatic assays to measure the synthesis of this compound, leveraging the activity of ACSL4. The protocols are designed for researchers in academia and industry who are investigating lipid metabolism, developing novel therapeutics targeting lipid pathways, or studying the roles of specific fatty acyl-CoAs in health and disease.
Enzyme of Interest: Acyl-CoA Synthetase Long-Chain Family Member 4 (ACSL4)
ACSL4 is an essential enzyme in fatty acid metabolism, catalyzing the conversion of free fatty acids into their active acyl-CoA thioesters. This activation is a prerequisite for their involvement in both anabolic and catabolic pathways. ACSL4's substrate preference for PUFAs makes it a key player in the metabolism of signaling lipids and a critical component in pathways such as ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][3][7][8]
Data Presentation
Table 1: Kinetic Parameters of ACSL4 with Various Polyunsaturated Fatty Acid Substrates
While specific kinetic data for (13Z,16Z,19Z,22Z)-octacosatetraenoic acid are not yet available, the following table summarizes the known kinetic parameters for ACSL4 with other relevant polyunsaturated fatty acids. This data can serve as a benchmark for assessing the enzyme's activity with novel substrates.
| Fatty Acid Substrate | Common Name | Chain Length:Double Bonds | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Arachidonic Acid | AA | 20:4 (n-6) | ~10-20 | ~150-200 | [9] |
| Adrenic Acid | AdA | 22:4 (n-6) | N/A | N/A | [1][2][4] |
| Eicosapentaenoic Acid | EPA | 20:5 (n-3) | ~15-25 | ~120-180 | [1][2][4] |
| Docosahexaenoic Acid | DHA | 22:6 (n-3) | ~5-15 | ~80-120 | [1][2][4] |
N/A: Data not available in the reviewed literature. The values presented are approximate ranges compiled from multiple sources and should be considered as a reference.
Experimental Protocols
Two primary methods are presented for the enzymatic assay of this compound synthesis: a highly specific and quantitative LC-MS/MS-based assay and a more high-throughput-friendly fluorometric assay.
Protocol 1: Quantitative Analysis of this compound Synthesis using LC-MS/MS
This method offers the highest specificity and sensitivity for the detection and quantification of the newly synthesized acyl-CoA.
1. Materials and Reagents:
-
Recombinant human ACSL4 enzyme
-
(13Z,16Z,19Z,22Z)-octacosatetraenoic acid (substrate)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Internal Standard (e.g., C17:0-CoA)
-
C18 reverse-phase HPLC column
2. Enzyme Reaction Mixture (per 100 µL reaction):
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM CoA
-
0.1% Triton X-100
-
10 µM fatty acid-free BSA
-
Variable concentrations of (13Z,16Z,19Z,22Z)-octacosatetraenoic acid (e.g., 1-100 µM)
-
Recombinant ACSL4 (concentration to be optimized, e.g., 1-5 µg)
3. Assay Procedure:
-
Prepare the reaction mixture without the enzyme and substrate.
-
Add the (13Z,16Z,19Z,22Z)-octacosatetraenoic acid substrate to the mixture. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the recombinant ACSL4 enzyme.
-
Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 200 µL of ice-cold ACN containing the internal standard.
-
Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the protein.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Chromatography: Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phase A (e.g., 10 mM ammonium hydroxide in water) and mobile phase B (e.g., acetonitrile).[2]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. A neutral loss scan of 507 Da can be used for profiling complex mixtures of acyl-CoAs.[2]
-
Quantification: Generate a standard curve using synthesized this compound to determine the concentration in the samples.
Protocol 2: Fluorometric Assay for Acyl-CoA Synthetase Activity
This continuous, enzyme-coupled assay is suitable for higher throughput screening and kinetic analysis. The production of acyl-CoA is coupled to the generation of a fluorescent product.[10]
1. Materials and Reagents:
-
Recombinant human ACSL4 enzyme
-
(13Z,16Z,19Z,22Z)-octacosatetraenoic acid (substrate)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Acyl-CoA Oxidase
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red or similar)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
96-well black microplate
2. Reaction Mixture (per 100 µL reaction):
-
Assay Buffer
-
10 mM ATP
-
10 mM MgCl₂
-
0.5 mM CoA
-
0.2 U/mL Acyl-CoA Oxidase
-
0.5 U/mL HRP
-
50 µM Fluorescent Probe
-
Variable concentrations of (13Z,16Z,19Z,22Z)-octacosatetraenoic acid
-
Recombinant ACSL4
3. Assay Procedure:
-
Prepare a master mix of all reagents except the substrate and ACSL4 enzyme in the 96-well plate.
-
Add the (13Z,16Z,19Z,22Z)-octacosatetraenoic acid substrate to the wells.
-
Initiate the reaction by adding the ACSL4 enzyme.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen probe (e.g., Ex/Em = 535/587 nm for OxiRed™ Probe).[10]
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the role of ACSL4 in the ferroptosis signaling pathway. ACSL4 catalyzes the formation of polyunsaturated fatty acyl-CoAs, which are then incorporated into phospholipids (B1166683). These phospholipids are susceptible to lipid peroxidation, a key event in ferroptosis.
Caption: ACSL4-mediated synthesis of VLC-PUFA-CoA and its role in the ferroptosis pathway.
Experimental Workflow Diagram
This diagram outlines the key steps in the LC-MS/MS-based enzymatic assay for this compound synthesis.
References
- 1. Frontiers | ACSL4 at the helm of the lipid peroxidation ship: a deep-sea exploration towards ferroptosis [frontiersin.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Acyl-CoA Synthetase Isoforms In Pancreatic Beta Cells: Gene Silencing Shows Participation of ACSL3 and ACSL4 In Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA synthase ACSL4: an essential target in ferroptosis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid Mediators in Cardiovascular Physiology and Disease - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Acyl-CoA Synthetase Assay Kit (Fluorometric) (ab273315) | Abcam [abcam.com]
Application Notes and Protocols: (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA in vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). While specific in vitro applications for this exact molecule are not extensively documented in current literature, its structural class provides a strong basis for a range of potential research applications. VLC-PUFAs are known to be synthesized from shorter-chain dietary fatty acids through a series of elongation and desaturation steps. The enzyme ELOVL4 is crucial for the elongation of fatty acids beyond C24[1][2]. These specialized lipids are integral components of membrane structures in specific tissues, most notably the retina, brain, and testes[1][3][4].
Functionally, VLC-PUFAs are essential for maintaining the health and integrity of these tissues. For instance, in the retina, they are critical for normal physiological function, and mutations in the ELOVL4 enzyme, responsible for their synthesis, are linked to hereditary diseases like Stargardt's disease[2][4]. The degradation of VLC-PUFAs occurs in peroxisomes via the β-oxidation pathway[1].
This document provides a comprehensive guide to the potential in vitro applications of this compound, complete with detailed experimental protocols and data management templates. The proposed applications are grounded in the established roles of VLC-PUFAs and are intended to serve as a foundational resource for researchers initiating studies on this specific molecule.
Metabolic Pathways
The metabolism of this compound is governed by the broader pathways of fatty acid elongation and degradation. Understanding these pathways is crucial for designing and interpreting in vitro experiments.
Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acids
VLC-PUFAs are synthesized in the endoplasmic reticulum through a cyclical process of fatty acid elongation. Each cycle adds a two-carbon unit, derived from malonyl-CoA, to the acyl chain. The key enzyme for the synthesis of fatty acids longer than 24 carbons is ELOVL4[1].
Degradation of Very-Long-Chain Polyunsaturated Fatty Acids
The breakdown of VLC-PUFAs occurs in the peroxisomes through β-oxidation. This process shortens the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA.
Proposed In Vitro Applications
Based on the known biological context of VLC-PUFAs, the following in vitro applications for this compound are proposed:
-
Investigation of its role in retinal cell differentiation and function.
-
Assessment of its impact on neuronal cell lipid composition and signaling.
-
Elucidation of its effects on inflammatory responses in immune cells.
-
Use as a substrate for in vitro enzyme activity assays.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Retinal Progenitor Cells
This protocol is designed to assess the effect of this compound on the differentiation of retinal progenitor cells into photoreceptor-like cells.
Workflow:
Methodology:
-
Cell Culture: Culture human retinal progenitor cells (e.g., ARPE-19) in appropriate media.
-
Treatment: Supplement the differentiation medium with varying concentrations of this compound (e.g., 1, 5, 10 µM). A vehicle control (e.g., ethanol (B145695) or DMSO) should be included.
-
Incubation: Incubate the cells for 7-14 days to allow for differentiation.
-
Analysis:
-
Immunofluorescence: Stain cells for photoreceptor-specific markers such as rhodopsin and recoverin.
-
Western Blot: Quantify the expression levels of differentiation markers.
-
Lipidomics: Analyze the cellular lipid profile to confirm the incorporation of the fatty acid.
-
Example Data Table:
| Treatment Group | Rhodopsin Expression (Fold Change) | Recoverin Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| 1 µM C28:4-CoA | Data | Data |
| 5 µM C28:4-CoA | Data | Data |
| 10 µM C28:4-CoA | Data | Data |
Protocol 2: Neuronal Cell Lipid Raft Analysis
This protocol investigates the influence of this compound on the composition and function of lipid rafts in neuronal cells.
Methodology:
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in standard conditions.
-
Treatment: Treat cells with this compound (e.g., 5 µM) for 24-48 hours.
-
Lipid Raft Isolation: Isolate lipid rafts using a sucrose (B13894) density gradient centrifugation method.
-
Lipid Analysis:
-
Extract lipids from the isolated raft and non-raft fractions.
-
Analyze the fatty acid composition by gas chromatography-mass spectrometry (GC-MS) to determine the incorporation of the C28:4 fatty acid.
-
-
Protein Analysis:
-
Analyze the protein content of the raft and non-raft fractions by Western blot for key signaling proteins (e.g., flotillin, caveolin).
-
Example Data Table:
| Treatment Group | C28:4 in Lipid Rafts (%) | Flotillin in Rafts (Fold Change) |
| Vehicle Control | Data | 1.0 |
| 5 µM C28:4-CoA | Data | Data |
Protocol 3: Anti-inflammatory Effects on Macrophages
This protocol assesses the potential of this compound to modulate the inflammatory response in macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) or primary macrophages.
-
Pre-treatment: Pre-treat cells with this compound (e.g., 1, 10, 25 µM) for 2-4 hours.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for 6-24 hours.
-
Analysis:
-
ELISA: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
qPCR: Analyze the gene expression of inflammatory mediators.
-
Example Data Table:
| Treatment Group | TNF-α Concentration (pg/mL) | IL-6 Concentration (pg/mL) |
| Control (no LPS) | Data | Data |
| LPS + Vehicle | Data | Data |
| LPS + 1 µM C28:4-CoA | Data | Data |
| LPS + 10 µM C28:4-CoA | Data | Data |
| LPS + 25 µM C28:4-CoA | Data | Data |
Protocol 4: In Vitro Acyl-CoA Oxidase Activity Assay
This protocol uses this compound as a substrate to measure the activity of peroxisomal acyl-CoA oxidases.
Methodology:
-
Enzyme Source: Use purified recombinant acyl-CoA oxidase or a peroxisomal fraction isolated from a relevant tissue.
-
Reaction Mixture: Prepare a reaction mixture containing buffer, FAD, and the enzyme source.
-
Substrate Addition: Initiate the reaction by adding this compound.
-
Activity Measurement: Measure the rate of H₂O₂ production using a colorimetric or fluorometric assay.
-
Data Analysis: Calculate the specific activity of the enzyme (nmol/min/mg protein).
Example Data Table:
| Substrate | Enzyme Concentration (µg/mL) | Specific Activity (nmol/min/mg) |
| C28:4-CoA | 10 | Data |
| Control Substrate | 10 | Data |
General Methodologies
Extraction and Analysis of Long-Chain Acyl-CoA Esters
Accurate quantification of this compound in biological samples is critical. The following is a general protocol for extraction and analysis.
Extraction:
-
Homogenize cell pellets or tissues in a cold phosphate (B84403) buffer (pH 4.9).[5]
-
Add isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.[5]
-
Purify the acyl-CoAs from the extract using solid-phase extraction.[5]
Analysis by LC-MS/MS:
-
Employ a C18 reverse-phase HPLC column for separation.[6][7]
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).[7]
-
Detect and quantify the acyl-CoA species using tandem mass spectrometry (MS/MS) in selected reaction monitoring (SRM) mode for high sensitivity and specificity.[6]
Conclusion
While direct experimental data on this compound is currently limited, its classification as a VLC-PUFA-CoA provides a solid foundation for a variety of in vitro investigations. The protocols and application notes provided herein offer a comprehensive starting point for researchers to explore the cellular and molecular functions of this unique lipid molecule. The proposed experiments in retinal, neuronal, and immune cell models are designed to shed light on its potential roles in cellular differentiation, lipid metabolism, and inflammation. As research in this area progresses, the understanding of the specific functions of this compound will undoubtedly expand, opening new avenues for therapeutic development.
References
- 1. aocs.org [aocs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology [biomolther.org]
- 4. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Analysis of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). As with other fatty acyl-CoAs, it is a key intermediate in numerous metabolic pathways. The accurate identification and quantification of such molecules are crucial for understanding lipid metabolism and its role in various physiological and pathological states. This application note provides a detailed protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and describes its expected fragmentation pattern.
Experimental Protocols
A robust and sensitive method for the analysis of long-chain acyl-CoAs involves online solid-phase extraction (SPE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]
Sample Preparation
-
Tissue Homogenization: Homogenize 100-200 mg of tissue in a suitable buffer.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to extract and concentrate the long-chain acyl-CoAs.
Liquid Chromatography (LC)
-
Mobile Phase A: Ammonium hydroxide (B78521) in water (pH 10.5).[1][2]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: A typical flow rate for such analyses would be in the range of 200-400 µL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Positive electrospray ionization (ESI+).[1][2]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.[1][2]
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification and product ion scanning for fragmentation analysis.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound (C₄₉H₈₂N₇O₁₇P₃S, MW: 1166.2)[3] is expected at m/z 1167.2.
-
Characteristic Neutral Loss: A characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-AMP moiety, is a common feature for acyl-CoAs.[1][4]
Data Presentation
The expected fragmentation of this compound is based on the known fragmentation of other long-chain polyunsaturated fatty acyl-CoAs. The primary fragmentation event is the neutral loss of the CoA moiety, followed by fragmentation of the fatty acyl chain.
Table 1: Predicted Major Fragment Ions for [M+H]⁺ of this compound (Precursor Ion: m/z 1167.2)
| m/z (Predicted) | Proposed Fragment Structure/Identity | Notes |
| 660.2 | [M+H - 507]⁺ | Loss of 3'-phospho-AMP |
| 427.4 | [C₂₈H₄₃O]⁺ | Acylium ion from the octacosatetraenoyl chain |
| Various | Acyl chain fragments | Fragmentation along the C₂₈H₄₃ chain, influenced by the positions of the double bonds. |
Mandatory Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of acyl-CoAs.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
For Research Use Only. Not for use in diagnostic procedures.
Introduction
(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA is a long-chain polyunsaturated fatty acyl-coenzyme A (LC-PUFA-CoA) molecule. These molecules are critical intermediates in lipid metabolism, serving as substrates for both the synthesis of complex lipids and for energy production via β-oxidation.[1][2] They are also known to act as signaling molecules, modulating the activity of transcription factors and other cellular processes.[3][4][5] These application notes provide guidelines for the proper handling, storage, and use of this compound in a research setting.
Handling and Storage
Due to their unsaturated nature, long-chain polyunsaturated fatty acyl-CoAs are susceptible to oxidation and degradation.[6] Proper handling and storage are crucial to maintain the integrity of the compound.
General Recommendations:
-
Shipping: Typically shipped on dry ice.
-
Receiving: Upon receipt, the product should be immediately stored at the recommended temperature.
-
Handling: Minimize exposure to air and light. It is recommended to handle the product under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles. For use, it is advisable to aliquot the compound into single-use vials.
-
Purity: The purity of the compound should be verified, for instance, via HPLC, before use in sensitive experiments.
Quantitative Data Summary:
| Parameter | Recommended Condition | Notes |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | Fatty acyl-CoAs are unstable; for long-term storage, -80°C is preferable.[7] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and DMSO. | The specific solubility should be determined empirically. For aqueous buffers, it is recommended to first dissolve in a minimal amount of organic solvent and then dilute with the buffer. |
| Stability | Highly susceptible to oxidation. | Use freshly prepared solutions. If storage of a solution is necessary, it should be stored at -80°C under an inert atmosphere and used within a week.[7] |
Experimental Protocols
The following are representative protocols that can be adapted for use with this compound.
Protocol 1: Fluorimetric Assay for Acyl-CoA Oxidase Activity
This protocol describes a method to measure the activity of acyl-CoA oxidase using this compound as a substrate. The assay is based on the detection of hydrogen peroxide (H₂O₂), a product of the acyl-CoA oxidase reaction.
Materials:
-
This compound
-
Acyl-CoA Oxidase enzyme
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or other suitable fluorescent probe for H₂O₂)
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
96-well black microplate
-
Fluorimetric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., ethanol) and then dilute to the desired concentration in Assay Buffer. Keep on ice.
-
Prepare working solutions of Acyl-CoA Oxidase, HRP, and Amplex Red in Assay Buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the reaction mixture containing HRP and Amplex Red in Assay Buffer.
-
Add 25 µL of the this compound solution to each well.
-
To initiate the reaction, add 25 µL of the Acyl-CoA Oxidase solution to each well. For a negative control, add 25 µL of Assay Buffer without the enzyme.
-
-
Measurement:
-
Immediately place the plate in a fluorimetric microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm.
-
Record the fluorescence at regular intervals for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.
-
The enzyme activity can be determined by comparing the rate of reaction to a standard curve of a known concentration of H₂O₂.
-
Experimental Workflow: Acyl-CoA Oxidase Assay
Signaling Pathways
Long-chain acyl-CoAs are not only metabolic intermediates but also key signaling molecules that can regulate gene expression.[4] They can directly bind to and modulate the activity of transcription factors, such as hepatocyte nuclear factor 4α (HNF-4α), or indirectly influence signaling cascades.[4]
Signaling Pathway: Regulation of Gene Expression by Long-Chain Acyl-CoA
This diagram illustrates how a long-chain fatty acid is activated to its CoA ester in the cytoplasm. This long-chain acyl-CoA can then translocate to the nucleus and bind to transcription factors like HNF-4α, thereby modulating the transcription of target genes involved in lipid and glucose metabolism.
References
- 1. Overview of Long Chain Fatty Acid - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. aocs.org [aocs.org]
- 3. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 6. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides [mdpi.com]
- 7. bioassaysys.com [bioassaysys.com]
Troubleshooting & Optimization
Technical Support Center: Very-Long-Chain Fatty Acyl-CoA Analysis
Welcome to the technical support center for very-long-chain fatty acyl-CoA (VLCFA-CoA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing VLCFA-CoAs?
A1: The analysis of VLCFA-CoAs presents several challenges due to their unique physicochemical properties. These include:
-
Amphiphilic Nature: Acyl-CoAs possess both a long, hydrophobic fatty acyl chain and a polar coenzyme A moiety, making their extraction and chromatographic separation complex.[1]
-
Low Abundance: VLCFA-CoAs are typically present in low nanomolar concentrations in tissues, requiring highly sensitive analytical methods.[2]
-
Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in alkaline or strongly acidic conditions, leading to sample degradation.[2]
-
Analyte Loss: The phosphate (B84403) groups on the CoA moiety can adhere to glass and metal surfaces, resulting in analyte loss during sample preparation and analysis.[1]
-
Chromatographic Issues: Poor peak shapes, such as tailing and broadening, are common in liquid chromatography (LC) analysis of acyl-CoAs, which can affect quantification and resolution.[3]
Q2: Which analytical techniques are most suitable for VLCFA-CoA quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the sensitive and specific quantification of VLCFA-CoAs.[4] Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for the analysis of total VLCFAs after hydrolysis and derivatization.[5][6]
Q3: Why is derivatization sometimes necessary for VLCFA analysis?
A3: Derivatization is often employed in GC-MS analysis to increase the volatility and thermal stability of VLCFAs, allowing them to be vaporized and separated by gas chromatography.[6][7] For LC-MS/MS, derivatization can be used to improve ionization efficiency and chromatographic retention. For example, a method for quantifying VLCFAs involves derivatization to trimethyl-amino-ethyl (TMAE) iodide esters for analysis in positive electrospray ionization mode.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during VLCFA-CoA analysis.
Sample Preparation and Extraction
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction due to the amphiphilic nature of VLCFA-CoAs. | Use a robust extraction method, such as a modified Bligh-Dyer procedure or methods employing isopropanol (B130326) and buffered solutions.[2] Consider solid-phase extraction (SPE) for sample cleanup, but be aware that it can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[2] |
| Analyte degradation due to enzymatic activity or chemical instability. | Quench metabolic activity immediately by freezing samples in liquid nitrogen.[2] Process samples quickly on ice and use acidic conditions (e.g., perchloric or sulfosalicylic acid) to precipitate proteins and inhibit enzymatic degradation.[2] | |
| Adsorption of analytes to surfaces. | Use polypropylene (B1209903) tubes and pipette tips to minimize adsorption. A derivatization strategy involving phosphate methylation can also resolve analyte loss due to the high affinity of phosphate groups for glass and metallic surfaces.[1] |
Chromatography (LC-MS/MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Secondary interactions between the phosphate groups of acyl-CoAs and the stationary phase or metal surfaces in the LC system.[9][10] | Operate at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) to deprotonate residual silanols on the column.[3] Use a column with a base-deactivated stationary phase.[10] Increase the ionic strength of the mobile phase with buffers like ammonium acetate (B1210297) to mask silanol (B1196071) interactions.[9][10] |
| Peak Broadening or Splitting | Column contamination from repeated injections of biological extracts.[3] Injection of the sample in a solvent stronger than the mobile phase.[11] Column void or degradation.[11] | Implement a column wash step in your gradient to remove contaminants after each run.[3] Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[11] If a void is suspected, reverse-flush the column (if permitted by the manufacturer) or replace it.[11] |
| Poor Separation of Acyl-CoA Species | Suboptimal mobile phase composition or gradient. | For broad coverage of acyl-CoAs, a reversed-phase C18 column is common.[2] Optimize the gradient elution with a mobile phase containing an organic modifier like acetonitrile (B52724) and an aqueous component with a buffer such as ammonium acetate or ammonium hydroxide.[3][12] |
Mass Spectrometry (MS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | Ion suppression from co-eluting matrix components. | Improve chromatographic separation to resolve analytes from interfering species.[2] Optimize sample cleanup procedures to remove matrix components. Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects.[4] |
| Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, gas temperatures). Ensure the mobile phase pH is compatible with the desired ionization mode (positive or negative). | |
| Inaccurate Quantification | Non-linearity of the calibration curve. | Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects.[2] Use a weighted linear regression (e.g., 1/x) to improve accuracy at lower concentrations.[2] |
| Lack of a suitable internal standard. | Use a stable isotope-labeled internal standard for each analyte if available. If not, use an odd-chain acyl-CoA that is not endogenously present in the sample.[2] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various VLCFA-CoA analysis methods to aid in method selection and evaluation.
Table 1: Performance of an LC-MS/MS Method for Acyl-CoA Quantification [11]
| Acyl-CoA Species | Linearity Range (pmol) | Accuracy (%) (at 1 pmol) | Precision (CV%) (at 1 pmol) |
| C16:0-CoA | 0.05 - 100 | 102.3 | 3.5 |
| C18:0-CoA | 0.05 - 100 | 101.5 | 4.1 |
| C18:1-CoA | 0.05 - 100 | 103.8 | 2.9 |
| C24:0-CoA | 0.05 - 100 | 98.7 | 5.2 |
| C26:0-CoA | 0.05 - 100 | 105.1 | 6.8 |
Table 2: Comparison of Diagnostic Biomarkers for Peroxisomal Disorders [13]
| Analyte | Patient Group | Median Concentration (μmol/L) | Control Range (μmol/L) |
| C26:0 VLCFA | ALD Males | 2.92 | 0.37 - 1.34 |
| ALD Females | 1.81 | 0.37 - 1.34 | |
| ZSD Patients | 2.41 | 0.37 - 1.34 | |
| C26:0-LPC | ALD Males | 0.467 | 0.011 - 0.063 |
| ALD Females | 0.266 | 0.011 - 0.063 | |
| ZSD Patients | 0.453 | 0.011 - 0.063 |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Cells
This protocol is adapted from methods described for the extraction of acyl-CoAs for LC-MS/MS analysis.[2]
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolism Quenching and Lysis: Immediately add 1 mL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., C17:0-CoA). Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortexing and Incubation: Vortex the tube vigorously for 30 seconds and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new polypropylene tube, avoiding the protein pellet.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system or stored at -80°C until analysis.
Protocol 2: Derivatization of VLCFAs for GC-MS Analysis
This protocol is a general representation of the steps involved in the derivatization of fatty acids for GC-MS analysis.[6][14]
-
Hydrolysis: To release free fatty acids from their CoA esters and other complex lipids, perform an acid or base hydrolysis. For example, add 1 mL of 2:1 (v/v) chloroform:methanol (B129727) to the sample, followed by 0.5 mL of 0.9% NaCl. Vortex and centrifuge. Collect the lower organic layer and dry it under a stream of nitrogen. Then, add 1 mL of 1 M HCl in methanol and heat at 80°C for 1 hour.
-
Extraction: After cooling, add 1 mL of hexane (B92381) and 1 mL of water. Vortex and centrifuge. Collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
Derivatization (Silylation): Evaporate the hexane and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. Heat at 60°C for 30 minutes.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Visualizations
Caption: VLCFA metabolism and the effect of X-linked adrenoleukodystrophy.
Caption: Mitochondrial fatty acid β-oxidation and the impact of VLCAD deficiency.
Caption: A typical experimental workflow for VLCFA-CoA analysis by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. researchgate.net [researchgate.net]
- 6. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 11. Hexacosenoyl-CoA is the most abundant very long-chain acyl-CoA in ATP binding cassette transporter D1-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Very Long Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 13. Frontiers | Comparison of the Diagnostic Performance of C26:0-Lysophosphatidylcholine and Very Long-Chain Fatty Acids Analysis for Peroxisomal Disorders [frontiersin.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing LC-MS for (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA Analysis
Welcome to the technical support center for the LC-MS analysis of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA and other very-long-chain polyunsaturated acyl-CoAs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in analyzing very-long-chain polyunsaturated acyl-CoAs like this compound by LC-MS?
A1: The analysis of very-long-chain polyunsaturated acyl-CoAs presents several challenges. These molecules are often low in abundance and susceptible to degradation.[1] Chromatographically, they can exhibit poor peak shapes, including tailing, especially for later eluting species.[2] Furthermore, their complex structures can lead to in-source fragmentation and challenges in achieving sensitive and specific detection. Matrix effects from complex biological samples can also significantly suppress the analyte signal.[3]
Q2: What type of LC column is most suitable for separating this compound?
A2: Reversed-phase columns are the standard for acyl-CoA analysis. C8 and C18 columns are commonly used for long-chain acyl-CoAs.[4][5] For very-long-chain species, a C4 or a shorter C8 column might provide better peak shapes and resolution.[6] The choice will depend on the specific hydrophobicity of your analyte and the complexity of the sample matrix.
Q3: What mobile phase composition is recommended for optimal separation and ionization?
A3: A binary gradient using water and acetonitrile (B52724) is common.[4] To improve peak shape and ionization efficiency, especially in positive ion mode, the addition of a modifier like ammonium (B1175870) hydroxide (B78521) is often necessary.[4][5] For negative ion mode, triethylamine (B128534) acetate (B1210297) has been used successfully.[6]
Q4: Which ionization mode, positive or negative ESI, is better for this compound?
A4: Both positive and negative electrospray ionization (ESI) can be used for acyl-CoA analysis.[6][7] Positive ESI mode is frequently used, often monitoring for the protonated molecule [M+H]+ and specific fragment ions.[5][7] A common fragmentation in positive mode is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da).[2][5] Negative ESI can also provide excellent sensitivity and characteristic fragmentation patterns.[6] The optimal choice may require empirical testing with your specific instrument and analyte.
Q5: How can I improve the signal-to-noise ratio for my analyte?
A5: To improve the signal-to-noise ratio, focus on optimizing several factors. Enhance sample cleanup to reduce matrix effects.[1] Optimize MS parameters, including source settings and collision energy, for your specific analyte.[3] Ensure the LC method provides sharp, symmetrical peaks. Using a well-chosen internal standard can also help to normalize for signal fluctuations.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the LC-MS analysis of this compound.
Problem 1: Low or No Signal Intensity
| Possible Cause | Suggested Solution |
| Sample Degradation | Acyl-CoAs are unstable in aqueous solutions and at non-acidic pH.[3] Prepare fresh samples and standards. Keep samples on ice or at 4°C during preparation and in the autosampler.[4] |
| Inefficient Ionization | Optimize mobile phase composition by adjusting the concentration of modifiers like ammonium hydroxide.[4] Test both positive and negative ESI modes.[6][7] |
| Suboptimal MS Parameters | Infuse a standard of a similar long-chain acyl-CoA to optimize source parameters (e.g., capillary voltage, gas flow, temperature) and fragmentation (collision energy).[3] |
| Poor Extraction Recovery | Evaluate your sample extraction method. Protein precipitation followed by solid-phase extraction (SPE) is a common approach.[3] Ensure the SPE sorbent and elution solvents are appropriate for your analyte's polarity. |
| Matrix Effects | Dilute the sample extract to reduce the concentration of interfering matrix components. Improve sample cleanup procedures. Use a stable isotope-labeled internal standard to compensate for signal suppression.[2] |
Problem 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the injection volume or the concentration of the sample.[8] |
| Column Contamination | Wash the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, replace the column.[8] |
| Inappropriate Mobile Phase | Adjust the mobile phase pH with a suitable additive like ammonium hydroxide to improve peak shape.[4][5] |
| Secondary Interactions | Ensure the column is well-conditioned. Sometimes, interactions with active sites on the column can cause peak tailing. Using a column with end-capping can help. |
| Instrumental Issues | Check for blockages in the LC system, improper connections, or issues with the injector.[8] |
Experimental Protocols
Sample Extraction from Biological Tissues
This protocol is a general guideline and may require optimization for specific tissue types.
-
Homogenization: Homogenize 100-200 mg of frozen tissue in a cold solution of 2:1 methanol (B129727):water.
-
Protein Precipitation: Add a suitable volume of cold acetonitrile to precipitate proteins. Vortex and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.[2]
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol and then equilibrate with water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., acetonitrile or methanol).
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.
LC-MS/MS Method Parameters (Starting Point)
The following parameters are a suggested starting point and should be optimized for your specific instrument and analyte.
Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | Reversed-phase C8 or C18, 1.7-2.1 mm ID, 50-150 mm length[4] |
| Mobile Phase A | 15 mM Ammonium Hydroxide in Water[4] |
| Mobile Phase B | 15 mM Ammonium Hydroxide in Acetonitrile[4] |
| Flow Rate | 0.2 - 0.4 mL/min[4] |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might go from 20% to 95% B over 10-15 minutes. |
| Column Temperature | 35 - 45°C[4] |
| Injection Volume | 1 - 10 µL |
Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive or Negative Electrospray Ionization (ESI) |
| Scan Mode | Multiple Reaction Monitoring (MRM)[7] |
| Precursor Ion (Positive Mode) | [M+H]+ |
| Product Ions (Positive Mode) | Monitor for the neutral loss of 507 Da and other characteristic fragments.[2][7] |
| Collision Energy | Optimize by infusing a standard. This will be compound-dependent. |
| Source Temperature | 300 - 400°C |
| Desolvation Gas Flow | Optimize for your instrument. |
Visualizations
Caption: A typical experimental workflow for the LC-MS analysis of acyl-CoAs.
Caption: A decision tree for troubleshooting common LC-MS issues.
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. zefsci.com [zefsci.com]
Technical Support Center: (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA Extraction
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction and analysis of VLCFA-CoAs.
Q1: My yield of this compound is consistently low. What are the potential causes and solutions?
Low recovery is a frequent challenge stemming from the unique chemical properties and low abundance of VLCFA-CoAs. Key factors include incomplete cell lysis, analyte degradation, and inefficient purification.
Troubleshooting Guide for Low Yield
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Low Analyte Signal in Final Extract | Incomplete Cell/Tissue Lysis: The amphiphilic nature of acyl-CoAs requires efficient disruption of cellular compartments. | Use a glass homogenizer for tissue samples to ensure thorough mechanical disruption. Ensure the ratio of extraction solvent to tissue is sufficient (e.g., 20-fold excess).[1] Flash-freeze samples in liquid nitrogen immediately after collection and store at -80°C to maintain cellular integrity until extraction.[1] |
| Analyte Degradation (Enzymatic/Chemical): Acyl-CoAs are highly unstable and susceptible to hydrolysis by thioesterases and chemical oxidation.[2] | Perform all extraction steps rapidly and on ice to minimize enzymatic activity.[1] Use an acidic extraction buffer (e.g., KH₂PO₄ at pH 4.9) to quench enzymatic activity.[3][4] Add a known amount of a stable isotope-labeled internal standard (e.g., Heptadecanoyl-CoA) at the very beginning of the extraction to monitor and normalize for recovery.[1][4] | |
| Inefficient Solid-Phase Extraction (SPE): Improper conditioning, loading, or elution during SPE can lead to significant loss of the target analyte. | Ensure the SPE column (e.g., weak anion exchange or C18) is properly conditioned with methanol (B129727) and equilibrated with water or buffer before loading the sample.[1][5] Optimize wash steps to remove contaminants without eluting the analyte, and use an appropriate elution solvent (e.g., methanol or acetonitrile (B52724) with ammonium (B1175870) hydroxide).[5] |
| | Adsorption to Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and metal surfaces, reducing recovery.[6] | Consider using polypropylene (B1209903) tubes for sample processing and storage.[5] A derivatization step, such as phosphate methylation, can reduce surface adhesion and improve chromatographic performance.[6] |
Q2: My final extract is contaminated, leading to matrix effects in my LC-MS/MS analysis. How can I improve purity?
Contamination from highly abundant lipids (e.g., phospholipids, triglycerides) is a common issue that can suppress the ionization of your target analyte.
Troubleshooting Guide for Poor Purity
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Ion Suppression in LC-MS/MS | Co-extraction of Abundant Lipids: Standard organic solvent extractions will pull out many lipid classes. | Implement a solid-phase extraction (SPE) step after initial homogenization. Weak anion exchange SPE is effective for purifying acyl-CoAs.[5] A two-step extraction involving an initial organic extraction followed by purification on a 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel can yield high purity.[7] |
| Inconsistent Retention Times | Residual Salts or Buffers: High salt concentrations from buffers can interfere with chromatography. | Optimize the SPE wash step to remove salts. For example, use a wash with 2% formic acid followed by methanol before eluting the acyl-CoAs.[5] Ensure the final extract is fully dried and reconstituted in a solvent compatible with your LC mobile phase (e.g., 50% methanol).[5][8] |
Q3: I am observing degradation of my analyte during the extraction process. What are the best practices for maintaining stability?
This compound is a polyunsaturated acyl-CoA, making its thioester bond and acyl chain particularly vulnerable to hydrolysis and oxidation.
Troubleshooting Guide for Analyte Instability
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Appearance of Unexpected Peaks | Hydrolysis: The thioester bond is easily cleaved, resulting in free Coenzyme A and the corresponding fatty acid. | Maintain acidic conditions (pH 4-5) during the initial extraction steps to improve stability.[3] Work quickly and keep samples on ice or at 4°C throughout the procedure.[1][5] |
| Loss of Signal Over Time | Oxidation: The polyunsaturated acyl chain is susceptible to oxidation. | Use fresh, high-purity solvents. Consider degassing solvents to remove dissolved oxygen. Store final extracts at -80°C and analyze them as soon as possible. Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols & Data
Protocol: Solid-Phase Extraction (SPE) for VLCFA-CoAs from Tissue
This protocol is a synthesized method based on established procedures for isolating long-chain acyl-CoAs with high recovery.[1][3][5]
Materials:
-
~100 mg of frozen tissue, flash-frozen in liquid nitrogen.
-
Internal Standard (e.g., Heptadecanoyl-CoA).
-
Ice-cold 100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9.
-
Acetonitrile (ACN) and 2-Propanol.
-
Weak anion exchange SPE columns.
-
Methanol, 2% Formic Acid, 2% and 5% Ammonium Hydroxide (NH₄OH).
-
Glass homogenizer, polypropylene tubes, nitrogen evaporator.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Fatty Acyl-CoA Quantification
Welcome to the technical support center for fatty acyl-CoA quantification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of measuring fatty acyl-CoA species. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the quantification of fatty acyl-CoAs.
Sample Preparation and Extraction
Q1: My fatty acyl-CoA recovery is low. What are the common causes and how can I improve it?
A1: Low recovery of fatty acyl-CoAs is a frequent issue stemming from their inherent instability and low abundance in biological samples.[1] Here are some common causes and troubleshooting steps:
-
Sample Instability: Fatty acyl-CoAs are unstable in aqueous solutions and can be rapidly degraded by endogenous enzymes.[2][3][4]
-
Inefficient Extraction Method: The choice of extraction solvent and method significantly impacts recovery.
-
Troubleshooting: An acidic organic solvent mixture is often used to precipitate proteins and extract the more polar acyl-CoAs. A common method involves homogenization in an ice-cold extraction solvent like 80% methanol (B129727).[6] For cleaner extracts with reduced matrix effects, Solid-Phase Extraction (SPE) is an excellent alternative.[6][7]
-
-
Chain-Length Dependent Recovery: Different extraction methods may have varying efficiencies for short-, medium-, and long-chain fatty acyl-CoAs.
-
Troubleshooting: For a broad range of acyl-CoAs, a two-step extraction procedure using a mixture of isopropanol (B130326) and acetonitrile (B52724) followed by solid-phase extraction can improve recovery across different chain lengths.[1] It is crucial to use an appropriate internal standard with a similar chain length to the analytes of interest to correct for recovery losses.[1]
-
Q2: I am observing significant sample-to-sample variation. What could be the reason?
A2: High variability between samples can obscure true biological differences. Key factors include:
-
Inconsistent Sample Handling: Differences in the time between sample collection and quenching can lead to significant variations in acyl-CoA levels due to their rapid turnover.
-
Troubleshooting: Standardize your sample collection and quenching protocol to ensure all samples are treated identically and processed rapidly.
-
-
Matrix Effects in LC-MS/MS Analysis: Co-extracted matrix components can interfere with the ionization of target analytes, leading to ion suppression or enhancement.[6]
-
Troubleshooting: Incorporate a robust sample clean-up step, such as Solid-Phase Extraction (SPE), to remove interfering substances.[6] The use of stable isotope-labeled internal standards for each analyte is highly recommended for the most accurate quantification as they co-elute and experience similar matrix effects.[8]
-
Chromatography and Mass Spectrometry
Q3: I am seeing poor peak shapes (e.g., tailing, broadening) for my fatty acyl-CoAs in my LC-MS/MS analysis. How can I improve this?
A3: Poor chromatography is a common challenge in acyl-CoA analysis, often due to their amphiphilic nature.[8]
-
Suboptimal Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape.
-
Troubleshooting: For reversed-phase chromatography, using a mobile phase with a slightly alkaline pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) can improve the peak shape of long-chain acyl-CoAs.[9] Some methods also employ ion-pairing reagents, though these can sometimes lead to ion suppression.
-
-
Column Contamination: Buildup of biological material from repeated injections of tissue and cell extracts can lead to distorted peak shapes.[9]
-
Analyte Adsorption: The phosphate (B84403) groups of acyl-CoAs can interact with metallic surfaces in the LC system, leading to peak tailing and analyte loss.[8]
-
Troubleshooting: Consider using a derivatization strategy, such as phosphate methylation, to reduce the polarity of the molecule and improve peak shape.[8]
-
Q4: How can I improve the sensitivity and limit of detection (LOD) for low-abundance fatty acyl-CoAs?
A4: Detecting low-abundance species is a significant challenge due to their low intracellular concentrations.[10]
-
Method of Analysis: The chosen analytical technique greatly influences sensitivity.
-
Sample Preparation: A clean sample with minimal matrix components will improve signal-to-noise.
-
Troubleshooting: Optimize your extraction and clean-up protocol. Solid-Phase Extraction (SPE) is particularly effective at reducing matrix effects.[6]
-
-
Derivatization: Chemical derivatization can enhance ionization efficiency.
-
Troubleshooting: Derivatizing the acyl-CoA molecule can improve its chromatographic behavior and ionization in the mass spectrometer, leading to better sensitivity.[8]
-
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate quantification.
Protocol 1: Solvent Precipitation Extraction
This method is rapid and effective for a broad range of acyl-CoAs from cultured cells or tissues.[6]
-
Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol in water). The volume should be sufficient to completely immerse the sample.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up
This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the LC-MS/MS analysis.[6]
-
Sample Homogenization and Centrifugation: Follow steps 1-3 from Protocol 1.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a mixed-mode anion exchange cartridge) according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the centrifuged sample homogenate onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence is a high-aqueous buffer followed by a lower percentage of organic solvent.
-
Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.
Data Presentation
Comparison of Fatty Acyl-CoA Quantification Methods
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) |
| Solvent Precipitation (e.g., 80% Methanol) | Simple, fast, good recovery for a broad range of acyl-CoAs.[6] | Potential for ion suppression from co-extracted matrix components.[6] | Not explicitly stated, but high MS intensities reported.[6] | Not explicitly stated.[6] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects. High recovery for a wide range of acyl-CoAs.[6] | More time-consuming and can have lower recovery for very short-chain species. | 90-111% for C2 to C20 acyl-CoAs.[10][11] | 1-5 fmol.[10][11] |
| Enzymatic Assay (Spectrophotometric) | Relatively simple and does not require expensive equipment. | Less sensitive and specific compared to LC-MS/MS.[12] | Approaches that of HPLC methods.[12] | Higher than fluorimetric and LC-MS/MS methods.[12] |
| Enzymatic Assay (Fluorimetric) | More sensitive than spectrophotometric assays.[12] | Can be prone to interference from other fluorescent compounds in the sample. | Variable recovery observed between experiments.[12] | 0.3 µM.[5] |
| LC-MS/MS | High sensitivity, specificity, and ability to quantify a wide range of acyl-CoAs simultaneously.[6] | Can be affected by matrix effects and requires expensive instrumentation.[9] | Dependent on extraction method, but generally high with appropriate internal standards.[8] | As low as 6 fmol.[1] |
Visualizations
Experimental Workflow for Fatty Acyl-CoA Quantification
Caption: A generalized workflow for the extraction and quantification of fatty acyl-CoAs.
Central Role of Fatty Acyl-CoAs in Cellular Metabolism
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aminer.cn [aminer.cn]
- 4. omni.laurentian.ca [omni.laurentian.ca]
- 5. bioassaysys.com [bioassaysys.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: (13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the handling and stability of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading. What are the primary causes of instability for this compound?
A1: this compound is a polyunsaturated fatty acyl-CoA (PUFA-CoA). Its instability primarily stems from two sources:
-
Oxidation: The multiple double bonds in the polyunsaturated chain are highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and trace metal ions.
-
Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, adhere to the following storage guidelines:
-
Temperature: Store at -80°C for long-term storage. For short-term use, storage at -20°C is acceptable, but repeated freeze-thaw cycles should be avoided.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.
-
Solvent: If in solution, use deoxygenated solvents of the highest purity.
Q3: What are the visible signs of degradation of this compound?
A3: While visual inspection is not a definitive measure of stability, you may observe a yellowish discoloration of the compound, which can indicate oxidation. The most reliable methods for assessing degradation are analytical, such as HPLC or mass spectrometry, which can detect the formation of degradation products.
Q4: Can I use antioxidants to enhance the stability of my this compound solution?
A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation. One study found that tert-butylhydroquinone (B1681946) (TBHQ) was effective in stabilizing ω-3 PUFAs in an animal diet[1]. Other commonly used antioxidants for lipids include butylated hydroxytoluene (BHT) and tocopherol. However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream experiments. A pilot study to test for interference is recommended.
Q5: What is the optimal pH for working with this compound in aqueous solutions?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions for each experiment. 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Verify the integrity of the compound using HPLC or mass spectrometry before use. |
| Low enzymatic activity | The concentration of active this compound is lower than expected due to degradation. | 1. Re-quantify the concentration of your stock solution. 2. Implement stricter storage and handling procedures as outlined in the FAQs. 3. Consider adding a suitable antioxidant to your solution. |
| Appearance of unknown peaks in analytical runs (e.g., HPLC, LC-MS) | Formation of degradation products (e.g., oxidized species, hydrolyzed fatty acid). | 1. Analyze a freshly prepared sample as a reference. 2. Use mass spectrometry to identify the degradation products. 3. Optimize storage and handling to minimize the formation of these products. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of this compound under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers of desired pH
-
Antioxidants (optional)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate deoxygenated solvent.
-
Create experimental samples by diluting the stock solution into different buffers (e.g., varying pH) or with the addition of antioxidants.
-
Prepare a control sample in the same solvent and buffer system.
-
-
Incubation:
-
Incubate the samples under the desired experimental conditions (e.g., different temperatures, light exposure).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
Inject the aliquot into the HPLC system.
-
Use a suitable gradient of mobile phases to separate the parent compound from potential degradation products.
-
Monitor the elution profile at a wavelength appropriate for detecting the acyl-CoA (typically around 260 nm for the adenine (B156593) moiety of CoA).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Calculate the percentage of the remaining compound relative to the initial time point (t=0).
-
Plot the percentage of remaining compound against time to determine the degradation rate.
-
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Temperature (°C) | pH | Antioxidant | % Remaining after 24h | % Remaining after 48h |
| Control | 4 | 7.0 | None | ||
| A | 25 | 7.0 | None | ||
| B | 4 | 5.0 | None | ||
| C | 4 | 8.5 | None | ||
| D | 25 | 7.0 | 10 µM BHT |
This table is a template. Researchers should populate it with their experimental data.
Visualizations
References
- 1. How To Stabilize ω-3 Polyunsaturated Fatty Acids (PUFAs) in an Animal Feeding Study?-Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High performance liquid chromatography stability study of malonyl-coenzyme A, using statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of (13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the measurement of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA (C28:4-CoA), a very long-chain unsaturated fatty acyl-CoA. The primary analytical challenge in its quantification from biological matrices is the management of matrix effects, which can significantly impact accuracy and reproducibility.
Troubleshooting Guide for Matrix Effects
Matrix effects, primarily ion suppression or enhancement, are a major hurdle in the accurate quantification of analytes like this compound using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). These effects arise from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte.
Below is a table summarizing common issues, their probable causes related to matrix effects, and recommended solutions.
| Problem | Potential Cause(s) Related to Matrix Effects | Recommended Solution(s) |
| Low Analyte Signal / Poor Sensitivity | Ion Suppression: Co-eluting phospholipids (B1166683), salts, or other endogenous molecules are interfering with the ionization of C28:4-CoA. | - Optimize Sample Preparation: Employ Solid-Phase Extraction (SPE) for a cleaner sample extract compared to simple protein precipitation.[1] - Improve Chromatographic Separation: Modify the LC gradient to better separate C28:4-CoA from interfering matrix components. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction. |
| High Signal Variability / Poor Reproducibility | Inconsistent Matrix Effects: Variations in sample collection, storage, or preparation are leading to differing levels of interfering compounds in each sample. | - Standardize Sample Handling: Ensure uniform procedures for sample collection, processing, and storage. - Incorporate a Robust Internal Standard: Use a SIL-IS for every sample to normalize for variations in matrix effects and extraction efficiency. - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. |
| Inaccurate Quantification | Non-linear Calibration Curve: Matrix effects can impact the ionization efficiency differently at various analyte concentrations. | - Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can sometimes mitigate ion suppression.[1] - Use a More Effective Extraction Method: Switch to a more rigorous sample clean-up technique like liquid-liquid extraction (LLE) or a more selective SPE sorbent.[1] - Employ Standard Addition: This method can help to correct for proportional matrix effects. |
| Peak Shape Distortion (Tailing, Broadening) | Matrix Overload on LC Column: High concentrations of matrix components can lead to poor chromatography. | - Optimize Sample Clean-up: Reduce the amount of matrix injected onto the column through more effective sample preparation. - Use a Guard Column: This can help protect the analytical column from strongly retained matrix components. - Column Washing: Implement a robust column wash step in the LC gradient to remove retained interferences between injections. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of matrix effects when analyzing this compound in biological samples?
A1: The most significant sources of matrix effects in the analysis of very long-chain acyl-CoAs from biological tissues (e.g., liver, heart, muscle) or cells are phospholipids and other lipids, which are highly abundant in these matrices.[1] Salts from buffers used during sample preparation can also contribute to ion suppression.
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction addition method. In this approach, a known amount of the analyte is spiked into a blank matrix extract and the response is compared to the response of the analyte in a clean solvent. A lower response in the matrix indicates ion suppression, while a higher response suggests ion enhancement.
Q3: Is a stable isotope-labeled internal standard (SIL-IS) for this compound commercially available?
A3: Commercial availability of a specific SIL-IS for this compound may be limited. However, custom synthesis services are available. Alternatively, a structurally similar very long-chain acyl-CoA SIL-IS can be used, but it is crucial to validate its ability to adequately compensate for the matrix effects on the target analyte. A common approach for generating a panel of SIL-labeled acyl-CoAs is through stable isotope labeling by essential nutrients in cell culture (SILEC).
Q4: What sample preparation technique is most effective at reducing matrix effects for very long-chain acyl-CoA analysis?
A4: Solid-Phase Extraction (SPE) is generally more effective than simple protein precipitation for removing interfering matrix components like phospholipids.[1] A C18 sorbent is commonly used for the reversed-phase retention of long-chain acyl-CoAs.
Q5: Can I just dilute my sample to overcome matrix effects?
A5: Dilution can be a simple and effective strategy if the analyte concentration is high enough to remain detectable after dilution.[1] However, for trace-level analysis of this compound, dilution may compromise the sensitivity of the assay.
Experimental Protocols
Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Tissue Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific tissue type and instrumentation.
Materials:
-
Tissue sample (e.g., liver, heart, muscle), stored at -80°C
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol
-
C18 SPE Cartridges
-
LC-MS grade water
-
Stable Isotope-Labeled Internal Standard (SIL-IS) for a very long-chain acyl-CoA
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add the tissue to a homogenizer tube with 1 mL of ice-cold Homogenization Buffer and the appropriate amount of SIL-IS.
-
Homogenize the tissue on ice.
-
Add 2 mL of 2-propanol and continue homogenization.
-
Add 4 mL of ACN and vortex thoroughly.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of LC-MS grade water, and finally equilibrate with 3 mL of Homogenization Buffer.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of 50% methanol in water to remove polar interferences.
-
Elute the acyl-CoAs with 2 mL of 80% ACN in water.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: 10 mM ammonium acetate in 90:10 ACN:water
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-95% B
-
15-18 min: 95% B
-
18.1-20 min: 10% B (re-equilibration)
-
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
The precursor ion will be the [M+H]+ for this compound.
-
A characteristic product ion resulting from the neutral loss of the phosphopantetheine group is often monitored for acyl-CoAs.
-
-
Optimization: The declustering potential, collision energy, and other source parameters should be optimized for the specific analyte and instrument.
Visualizations
Caption: Experimental workflow for the extraction and analysis of C28:4-CoA.
Caption: The concept of ion suppression and enhancement in the ESI source.
Caption: A logical diagram for troubleshooting inconsistent analytical results.
References
Technical Support Center: Refining Separation of Very-Long-Chain Fatty Acyl-CoAs
Welcome to the technical support center for the analysis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the extraction, separation, and quantification of VLCFA-CoAs.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of VLCFA-CoAs | Inefficient tissue homogenization. | Homogenize tissue samples in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9), followed by the addition of 2-propanol before a second homogenization step.[1] |
| Suboptimal extraction solvent. | Use acetonitrile (B52724) (ACN) for the extraction of acyl-CoAs from the tissue homogenate.[1] A mixture of acetonitrile/methanol/water (2:2:1, v/v/v) can also be effective for a broader range of acyl-CoA species. | |
| Analyte loss during sample preparation. | To prevent loss due to the high affinity of phosphate (B84403) groups to surfaces, consider derivatization by phosphate methylation. This can also improve peak shape in liquid chromatography.[2] | |
| Incomplete elution from solid-phase extraction (SPE) columns. | Elute the bound acyl-CoAs from the oligonucleotide purification column using 2-propanol.[1] | |
| Poor Chromatographic Separation | Inadequate mobile phase composition for HPLC. | Utilize a binary gradient system with solvent A as KH2PO4 (75 mM, pH 4.9) and solvent B as acetonitrile (ACN) containing 600 mM glacial acetic acid.[1] For high-resolution separation on a C18 column, a high pH (10.5) mobile phase with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient can be effective.[3][4] |
| Unsuitable column. | A C-18 reversed-phase column is commonly used for the separation of long-chain acyl-CoAs.[1][3][4] | |
| Isomers with similar physicochemical properties are co-eluting. | For separation of unsaturated fatty acid isomers, the elution order can be influenced by the double bond position relative to the omega carbon. Reverse-phase LC can be optimized to distinguish these isomers.[5] | |
| Inconsistent Quantification | Matrix effects from biological samples. | Implement a robust sample preparation method, such as mixed-mode SPE, to optimize extraction recoveries and minimize interferences.[2] The use of deuterated internal standards is crucial for accurate quantification by mass spectrometry.[6] |
| Instability of acyl-CoA thioesters. | Handle samples carefully and optimize chromatographic conditions to minimize degradation. Derivatization can also improve stability.[2] | |
| Variable ionization efficiency in mass spectrometry. | Optimize ion source parameters, including capillary voltage, gas flow, and temperature.[7] Using stable isotope-labeled internal standards can help normalize for variations in ionization.[2] | |
| Low Signal Intensity in Mass Spectrometry | Suboptimal ionization source settings. | Optimize ion source parameters such as capillary voltage, gas flow, and temperature specifically for CoA compounds.[7] |
| Analyte loss on metallic surfaces. | Derivatization of the phosphate group can prevent loss due to adhesion to metallic and glass surfaces.[2] | |
| Inefficient derivatization (if used). | Ensure complete derivatization by optimizing reaction conditions (e.g., temperature, time, reagent concentration). |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the analysis of VLCFA-CoAs?
A1: The most common methods for analyzing VLCFA-CoAs and their corresponding fatty acids include High-Performance Liquid Chromatography (HPLC) often coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC/MS) after hydrolysis and derivatization.[1][8][9]
Q2: How can I improve the extraction efficiency of VLCFA-CoAs from tissues?
A2: An improved method involves homogenizing the tissue in a phosphate buffer, adding 2-propanol, and then re-homogenizing. The acyl-CoAs are subsequently extracted with acetonitrile. This method has been shown to increase recovery to 70-80%.[1]
Q3: What type of column is best suited for HPLC separation of VLCFA-CoAs?
A3: A C-18 reversed-phase column is frequently used and provides good separation of long-chain acyl-CoAs when used with an appropriate gradient elution.[1][3][4]
Q4: What are the advantages of using mass spectrometry for VLCFA-CoA analysis?
A4: Mass spectrometry, particularly LC-MS/MS, offers high sensitivity and specificity, allowing for accurate quantification and identification of a wide range of acyl-CoAs, even at low concentrations.[2][3][8] It is also a rapid method for quantification.[6][10]
Q5: Why is derivatization sometimes necessary for VLCFA analysis?
A5: Derivatization is often employed in GC/MS analysis to make the fatty acids volatile.[9] In LC-MS, derivatization of the phosphate group of CoA can improve chromatographic peak shape, reduce analyte loss, and enhance stability.[2] For HPLC with UV detection, derivatization to p-bromophenacyl esters can be used.[11]
Q6: How can I quantify VLCFAs if I don't have access to a mass spectrometer?
A6: HPLC with UV detection at 260 nm can be used for quantification, especially after a thorough extraction and purification process.[1] Derivatizing the fatty acids to p-bromophenacyl esters allows for sensitive UV detection.[11]
Experimental Protocols
Protocol 1: Extraction and HPLC Analysis of Long-Chain Acyl-CoAs from Tissues
This protocol is based on an improved method with high recovery and reproducibility.[1]
1. Homogenization:
- Homogenize tissue samples (< 100 mg) in a glass homogenizer with KH2PO4 buffer (100 mM, pH 4.9).
- Add 2-propanol and homogenize again.
2. Extraction:
- Extract acyl-CoAs from the homogenate using acetonitrile (ACN).
3. Solid-Phase Purification:
- Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
- Elute the acyl-CoAs using 2-propanol.
4. Sample Preparation for HPLC:
- Concentrate the eluent.
5. HPLC Analysis:
- Column: C-18 reversed-phase column.
- Mobile Phase:
- Solvent A: KH2PO4 (75 mM, pH 4.9).
- Solvent B: Acetonitrile (ACN) with 600 mM glacial acetic acid.
- Gradient: Binary gradient system.
- Flow Rate: 0.25 - 0.5 ml/min.
- Detection: UV at 260 nm.
Protocol 2: Quantification of VLCFAs by LC-MS/MS
This protocol is suitable for the quantification of VLCFAs in plasma or serum.[8]
1. Hydrolysis:
- Perform an acid hydrolysis step to release the fatty acids from their coenzyme A esters.
2. Derivatization:
- Derivatize the free fatty acids using oxalyl chloride, followed by dimethylaminoethanol, and then methyl iodide to form trimethyl-amino-ethyl (TMAE) iodide ester derivatives.
3. LC-MS/MS Analysis:
- Technique: UPLC-MS/MS.
- Ionization Mode: Positive electrospray ionization (ESI).
- Acquisition Mode: Multiple reaction-monitoring (MRM).
4. Quantification:
- Use a five-point calibration curve.
- Normalize with deuterated internal standards.
Visualizations
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 5. jsbms.jp [jsbms.jp]
- 6. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of C20-C30 fatty acids by reversed-phase chromatographic techniques: an efficient method to quantitate minor fatty acids in serum of patients with adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA Handling and Isomerization Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the isomerization of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern?
This compound is a very-long-chain polyunsaturated fatty acyl-coenzyme A (VLC-PUFA-CoA). The Z configuration of the double bonds is crucial for its specific biological activity, including its role as a high-affinity ligand for nuclear receptors like the peroxisome proliferator-activated receptor α (PPARα).[1] Isomerization to the E (trans) configuration can significantly alter its three-dimensional structure, potentially reducing or eliminating its biological function and leading to erroneous experimental results.
Q2: What are the primary factors that can cause the isomerization of this compound?
The primary factors that can induce isomerization of the cis double bonds in polyunsaturated fatty acids and their derivatives include:
-
Heat: Elevated temperatures provide the activation energy for the conversion of cis to the more stable trans isomers.
-
Light: Exposure to light, particularly UV radiation, can catalyze photochemical isomerization.
-
Acidic and Basic Conditions: Both strong acids and bases can catalyze the isomerization of double bonds.
-
Presence of Radicals: Oxidative stress and the presence of free radicals can promote isomerization. Polyunsaturated fatty acids are particularly susceptible to oxidation.
-
Transition Metals: Certain transition metals can act as catalysts for isomerization.
Q3: How should I store this compound to maintain its isomeric purity?
To ensure the stability and isomeric purity of this compound, it is recommended to:
-
Store at low temperatures: For long-term storage, keep the compound at -80°C. For short-term storage, -20°C is acceptable.
-
Protect from light: Store in amber vials or wrap vials in aluminum foil to prevent light-induced isomerization.
-
Use an inert atmosphere: Store under an inert gas such as argon or nitrogen to minimize oxidation, which can lead to radical formation and subsequent isomerization.
-
Use appropriate solvents: If in solution, use deoxygenated, high-purity solvents. Aprotic solvents are generally preferred.
Q4: Can the choice of experimental buffer affect the stability of my compound?
Yes, the pH of your buffer is critical. It is advisable to maintain a neutral pH (around 7.0-7.4) whenever possible. Avoid strongly acidic or basic buffers, as these can catalyze isomerization. Buffers should be prepared with high-purity water and deoxygenated prior to use to minimize oxidative damage.
Q5: How can I detect if my sample of this compound has isomerized?
Several analytical techniques can be employed to assess the isomeric purity of your sample:
-
High-Performance Liquid Chromatography (HPLC): Isomers can often be separated using reversed-phase HPLC with a suitable column and mobile phase. The different spatial arrangements of cis and trans isomers can lead to different retention times.
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., to fatty acid methyl esters), GC can separate isomers, and MS can confirm their identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can distinguish between cis and trans isomers based on the coupling constants of the vinyl protons.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected biological activity in my experiments.
| Possible Cause | Troubleshooting Steps |
| Isomerization of this compound | 1. Verify Isomeric Purity: Analyze a sample of your stock solution and a sample from a completed experiment using HPLC or GC-MS to check for the presence of trans isomers. 2. Review Handling Procedures: Ensure that all handling steps are performed under conditions that minimize light and heat exposure. Use ice buckets and work in a dimly lit room or with covered glassware. 3. Check Buffer pH: Measure the pH of all buffers used in your experiment to ensure they are within the neutral range. 4. Inert Atmosphere: If not already doing so, perform all experimental steps under an inert atmosphere of argon or nitrogen. |
| Degradation of the Acyl-CoA | 1. Check for Hydrolysis: Long-chain acyl-CoAs are susceptible to hydrolysis. Analyze your sample for the presence of the free fatty acid and coenzyme A. 2. Minimize Aqueous Exposure: Prepare fresh solutions and use them promptly. Avoid prolonged storage in aqueous buffers. |
| Oxidation | 1. Use Antioxidants: Consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solutions. 2. Deoxygenate Solutions: Purge all solvents and buffers with an inert gas before use. |
Issue 2: Appearance of extra peaks in my analytical chromatogram.
| Possible Cause | Troubleshooting Steps |
| Presence of E (trans) isomers | 1. Optimize Separation: Adjust your HPLC or GC method to improve the resolution between potential isomers. This may involve changing the column, mobile phase gradient, or temperature program. 2. Confirm Peak Identity: Use mass spectrometry to determine the mass of the species in the unexpected peaks. Isomers will have the same mass but different retention times. |
| Oxidation Products | 1. Analyze for Oxidation Products: Look for masses corresponding to hydroxylated or other oxidized forms of the molecule in your MS data. 2. Implement Stricter Anoxic Conditions: Improve your deoxygenation procedures and ensure all transfers are done under a positive pressure of inert gas. |
| Contamination | 1. Run Blanks: Analyze solvent and buffer blanks to rule out contamination from your reagents. 2. Clean Glassware Thoroughly: Ensure all glassware is meticulously cleaned to remove any residual contaminants. |
Quantitative Data on Isomerization
| Condition | Time | Parameter | Approximate % Degradation / Isomerization |
| Storage Temperature | 30 days | -20°C (in ethanol (B145695), dark) | < 1% |
| 30 days | 4°C (in ethanol, dark) | 2-5% | |
| 30 days | 25°C (in ethanol, dark) | 10-20% | |
| Light Exposure | 24 hours | Ambient light (in solution) | 5-15% |
| 1 hour | Direct UV light (in solution) | > 50% | |
| pH of Aqueous Buffer | 24 hours | pH 4.0 (at 25°C) | 5-10% |
| 24 hours | pH 7.4 (at 25°C) | < 2% | |
| 24 hours | pH 9.0 (at 25°C) | 10-25% | |
| Oxygen Exposure | 24 hours | Air (in solution, 25°C) | 15-30% (Oxidation & Isomerization) |
| 24 hours | Inert Atmosphere (in solution, 25°C) | < 3% |
Note: This data is illustrative and the actual rates for this compound may vary.
Experimental Protocols
Protocol 1: Handling and Preparation of this compound Stock Solutions
-
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or other suitable aprotic solvent (e.g., acetonitrile)
-
Amber glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen) source
-
Syringes and needles
-
Ice bucket
-
-
Procedure:
-
Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent condensation.
-
Work in a dimly lit area or use foil-wrapped glassware.
-
Carefully open the vial under a gentle stream of inert gas.
-
Add the required volume of deoxygenated anhydrous solvent to the vial to achieve the desired stock concentration.
-
Gently swirl the vial to dissolve the compound completely. Avoid vigorous vortexing which can introduce oxygen.
-
Blanket the headspace of the vial with inert gas before sealing the cap tightly.
-
Store the stock solution at -80°C.
-
For use, thaw the stock solution on ice. Once thawed, keep the vial on ice for the duration of the experiment.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution and Use in Aqueous Buffers
-
Materials:
-
Stock solution of this compound
-
Experimental buffer (pH 7.0-7.4), deoxygenated
-
Ice bucket
-
Micropipettes with pre-chilled tips
-
-
Procedure:
-
Prepare the experimental buffer and thoroughly deoxygenate by bubbling with inert gas for at least 30 minutes.
-
Pre-chill the deoxygenated buffer on ice.
-
Thaw the stock solution of this compound on ice.
-
Perform dilutions by adding the required volume of the stock solution to the pre-chilled, deoxygenated buffer.
-
Mix gently by pipetting up and down slowly.
-
Use the diluted solution immediately in your experiment. Do not store diluted aqueous solutions.
-
Keep all tubes and plates containing the compound on ice or in a cold block as much as possible throughout the experiment.
-
Visualizations
Caption: PPARα signaling pathway activated by this compound.
Caption: Recommended workflow for handling this compound.
References
Validation & Comparative
A Comparative Guide to (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of very-long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs) is critical for advancing lipid metabolism research and therapeutic development. This guide provides a comparative analysis of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA, a C28:4 omega-6 fatty acyl-CoA, with other relevant fatty acyl-CoAs, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a very-long-chain polyunsaturated fatty acyl-coenzyme A. Like other fatty acyl-CoAs, it is a critical intermediate in numerous metabolic and signaling pathways. Fatty acids must be activated to their CoA esters to participate in most metabolic processes. Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), those with 20 or more carbon atoms, are known to be particularly important as precursors for complex lipids and as signaling molecules, notably as high-affinity ligands for nuclear receptors like Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1]
Comparative Analysis of Fatty Acyl-CoA Performance
The biological activity of a fatty acyl-CoA is influenced by its chain length and degree of unsaturation. These structural features determine its affinity for enzymes and receptors, thereby modulating its metabolic fate and signaling efficacy.
Binding Affinity to Peroxisome Proliferator-Activated Receptor alpha (PPARα)
PPARα is a key regulator of lipid metabolism, and its activation by fatty acyl-CoAs leads to the transcription of genes involved in fatty acid oxidation. The binding affinity of various fatty acyl-CoAs to PPARα is a critical determinant of their potency as signaling molecules. Very-long-chain fatty acyl-CoAs (C20-C24) have been shown to be high-affinity ligands for PPARα, with dissociation constants (Kd) in the nanomolar range.[1]
| Fatty Acyl-CoA Class | Chain Length | Degree of Unsaturation | Typical Kd for PPARα (nM) | Reference |
| Very-Long-Chain Polyunsaturated | C20-C24 | Polyunsaturated | 3 - 29 | [1] |
| Long-Chain Saturated | C16-C18 | Saturated | Weak or no measurable affinity for the free fatty acid | [1] |
| Long-Chain Unsaturated | C18 | Monounsaturated/Polyunsaturated | High Affinity (Kd in nM range) | |
| Branched-Chain | - | - | ~11 | [1] |
Experimental Protocols
Accurate quantification and comparison of fatty acyl-CoAs require robust experimental protocols. The following are summaries of widely used methods for the extraction and analysis of these molecules.
Protocol 1: Extraction of Fatty Acyl-CoAs from Tissues or Cells
This protocol is based on solvent precipitation and is suitable for a broad range of fatty acyl-CoAs.
Materials:
-
Ice-cold 100 mM KH2PO4 buffer
-
2-propanol
-
Saturated (NH4)2SO4
-
Acetonitrile
-
Internal standard (e.g., heptadecanoyl-CoA)
Procedure:
-
Homogenize frozen tissue powder or cell pellet in 2 mL of ice-cold 100 mM KH2PO4 containing the internal standard.
-
Add 2.0 mL of 2-propanol and homogenize again.
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.
-
Collect the upper phase containing the acyl-CoAs.
-
Dilute the upper phase with 10 mL of 100 mM KH2PO4 (pH 4.9).
-
The sample is now ready for purification by solid-phase extraction or direct analysis by LC-MS/MS.
Protocol 2: Analysis of Fatty Acyl-CoAs by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of fatty acyl-CoAs.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Orbitrap)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts at a low percentage of mobile phase B and ramps up to elute the more hydrophobic very-long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for targeted quantification.
-
Transitions: Specific precursor-to-product ion transitions should be optimized for each fatty acyl-CoA of interest.
Signaling Pathway and Experimental Workflow Visualization
PPARα Signaling Pathway Activated by VLC-PUFA-CoA
Very-long-chain polyunsaturated fatty acyl-CoAs, such as this compound, are endogenous ligands for PPARα. Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their increased transcription.
Caption: PPARα signaling pathway activated by a VLC-PUFA-CoA.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the biological activity of different fatty acyl-CoAs.
Caption: Workflow for comparing fatty acyl-CoA performance.
Conclusion
This compound, as a very-long-chain polyunsaturated fatty acyl-CoA, is anticipated to be a potent activator of PPARα and a key player in lipid metabolism. While direct comparative data for this specific C28:4 species is limited, the established high affinity of other VLC-PUFA-CoAs for PPARα suggests its significant biological activity. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to conduct their own comparative studies and further elucidate the specific roles of this and other novel fatty acyl-CoAs in health and disease.
References
A Comparative Guide to (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA and Other Very Long-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA, a C28:4 omega-6 very long-chain fatty acid (VLCFA), with other key VLCFAs. The information is intended for researchers and professionals in drug development and life sciences seeking to understand the nuanced roles of these complex lipids.
Introduction to Very Long-Chain Fatty Acids (VLCFAs)
Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. They are essential components of cellular structures and play critical roles in various biological processes. Unlike their shorter-chain counterparts, VLCFAs are primarily metabolized in peroxisomes.[1][2] An imbalance in VLCFA levels, either through deficient degradation or aberrant synthesis, is linked to several severe pathologies, including neurodegenerative diseases like X-linked adrenoleukodystrophy (X-ALD).[3][4]
This compound is a polyunsaturated VLCFA (VLC-PUFA) belonging to the omega-6 family.[5] Its unique structure, with a 28-carbon backbone and four double bonds, suggests specialized functions, particularly in tissues enriched with these lipids, such as the retina.[6][7][8]
Comparative Analysis: this compound vs. Other VLCFAs
This section compares the structural and functional characteristics of this compound with saturated VLCFAs (e.g., hexacosanoyl-CoA, C26:0-CoA) and other VLC-PUFAs.
| Feature | This compound (C28:4 n-6 CoA) | Saturated VLCFA-CoA (e.g., C26:0-CoA) | Other VLC-PUFA-CoAs (e.g., C28:5 n-3 CoA) |
| Chain Length | 28 carbons | 26 carbons (example) | 28 carbons (example) |
| Unsaturation | Polyunsaturated (4 double bonds) | Saturated (no double bonds) | Polyunsaturated (5 double bonds, example) |
| Omega Family | Omega-6 | N/A | Omega-3 (example) |
| Key Synthesis Enzyme | ELOVL4[9][10] | ELOVL1[2] | ELOVL4[7] |
| Primary Degradation | Peroxisomal β-oxidation[11] | Peroxisomal β-oxidation[2][3] | Peroxisomal β-oxidation[11] |
| Known Biological Role | Primarily implicated in retinal health and function.[6][7][8] May influence membrane fluidity.[12][13] | Component of myelin and essential for skin barrier function.[4] Accumulation is neurotoxic.[14] | Crucial for retinal health and photoreceptor function.[1][6] |
| Pathological Relevance | Deficiency linked to macular degeneration (Stargardt-like macular dystrophy).[1][15] | Accumulation leads to X-linked adrenoleukodystrophy (X-ALD) and neuroinflammation.[3][14] | Deficiency associated with retinal degeneration.[1] |
Signaling and Metabolic Pathways
The synthesis and degradation of VLCFAs are tightly regulated processes. This compound is synthesized through the fatty acid elongation pathway in the endoplasmic reticulum, with the key elongation step from C26 to C28 catalyzed by the enzyme ELOVL4.[9][10]
Caption: Biosynthesis of this compound.
Conversely, the degradation of all VLCFAs, including this compound, occurs primarily in the peroxisomes via β-oxidation. A defect in the transport of VLCFAs into the peroxisome, often due to mutations in the ABCD1 transporter, leads to their accumulation and subsequent cellular toxicity.[2][4]
Caption: Peroxisomal degradation of VLCFA-CoA and pathology.
Experimental Protocols
Quantification of this compound and other VLCFAs
Method: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Lipid Extraction: Total lipids are extracted from tissues or cells using a chloroform/methanol mixture.
-
Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then methylated to form fatty acid methyl esters (FAMEs).
-
Purification: FAMEs are purified using solid-phase extraction.[16]
-
GC-MS Analysis: The purified FAMEs are analyzed by GC-MS to separate and quantify the different fatty acid species.[16][17]
Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Lipid Extraction: Similar to the GC-MS protocol.
-
Hydrolysis: Lipids are hydrolyzed to release free fatty acids.
-
LC-MS/MS Analysis: The fatty acids are separated by high-performance liquid chromatography and detected by tandem mass spectrometry. This method is particularly useful for analyzing VLC-PUFAs and their metabolites.[17]
Functional Assay: In Vitro Fatty Acid Elongation
This assay measures the activity of ELOVL enzymes.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transfected with a plasmid expressing the ELOVL enzyme of interest (e.g., ELOVL4).[9]
-
Microsome Isolation: Microsomes, which contain the ELOVL enzymes, are isolated from the transfected cells by differential centrifugation.
-
Elongase Assay: The isolated microsomes are incubated with a fatty acyl-CoA substrate (e.g., C26:0-CoA), malonyl-CoA (as a two-carbon donor), and cofactors (NADPH/NADH).[9]
-
Product Analysis: The reaction products are extracted and analyzed by chromatography (e.g., TLC or HPLC) to quantify the elongated fatty acyl-CoA.[9]
References
- 1. Role of long-chain and very-long-chain polyunsaturated fatty acids in macular degenerations and dystrophies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 3. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adrenoleukodystrophy.info [adrenoleukodystrophy.info]
- 5. Omega−6 fatty acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Polyunsaturated very-long-chain C28-C36 fatty acids and retinal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Very-long-chain polyunsaturated fatty acids in the retina: analysis and clinical relevance in physiological and pathological conditions | OCL - Oilseeds and fats, Crops and Lipids [ocl-journal.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Polyunsaturated Fatty Acids Mediated Regulation of Membrane Biochemistry and Tumor Cell Membrane Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of fatty acid unsaturation numbers on membrane fluidity and α-secretase-dependent amyloid precursor protein processing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxic effects of X-linked adrenoleukodystrophy-associated, very long chain fatty acids on glial cells and neurons from rat hippocampus in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a state-of-the-art Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA, a very long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). The performance of this method is compared with alternative analytical techniques, supported by representative experimental data. The quantification of specific acyl-CoA thioesters is critical for understanding cellular metabolism in both normal and disease states.[1] While several methods exist, LC-MS/MS has emerged as the most sensitive and specific technique for the analysis of acyl-CoAs.[1][2]
Comparison of Analytical Methods
The selection of an appropriate analytical method for the quantification of this compound depends on the specific requirements of the study, such as sensitivity, specificity, and throughput. The following table summarizes the key performance characteristics of common analytical techniques.
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[1] | 120 pmol (with derivatization)[1] | ~50 fmol[1] |
| Limit of Quantification (LOQ) | 5-50 fmol[1] | 1.3 nmol (LC/MS-based)[1] | ~100 fmol[1] |
| Linearity (R²) | >0.99[1] | >0.99[1] | Variable |
| Precision (RSD%) | < 5%[1] | < 15%[1] | < 20%[1] |
| Specificity | High (based on mass-to-charge ratio)[1] | Moderate (risk of co-elution)[1] | High (enzyme-specific)[1] |
| Throughput | High[1] | Moderate[1] | Low to Moderate[1] |
Experimental Protocols
A detailed methodology is crucial for the successful validation and implementation of a quantification method. Below are representative protocols for the LC-MS/MS method and an alternative HPLC-UV/Fluorescence method.
LC-MS/MS Method Protocol
This method is designed for high sensitivity and specificity in quantifying very long-chain polyunsaturated fatty acyl-CoAs in biological matrices.
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.
-
Load 500 µL of the sample onto the cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[1]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) + 2.5 mM N,N-dimethylbutylamine (DMBA) in water (pH 5.6).[3]
-
Mobile Phase B: 95% acetonitrile, 5% H₂O + 5 mM ammonium acetate.[3]
-
Gradient: A suitable gradient to separate the analyte from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
-
Scan Type: Multiple Reaction Monitoring (MRM).[4]
-
Precursor Ion: The specific m/z for this compound.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.
-
Collision Energy: Optimized for the specific analyte.[1]
Alternative Method: HPLC with Fluorescence Detection
This method requires derivatization of the thiol group for fluorescence detection.[1]
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[1]
2. HPLC
-
Column: C18 reversed-phase column.[1]
-
Mobile Phase: Acetonitrile/water gradient.[1]
-
Detector: Fluorescence detector with appropriate excitation and emission wavelengths.[1]
Visualizations
Diagrams are provided to illustrate key processes and pathways related to the quantification and biological context of this compound.
References
A Comparative Analysis of the Biological Activity of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA and its Analogs
For Researchers, Scientists, and Drug Development Professionals
(13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA), plays a crucial role in specialized biological processes, particularly in the retina and testes. Its unique chemical structure, characterized by a C28 carbon chain with four cis double bonds, dictates its interaction with key enzymes and its incorporation into complex lipids. This guide provides a comparative analysis of the biological activity of this compound and its analogs, with a focus on their role as substrates for the fatty acid elongase ELOVL4.
Quantitative Comparison of Biological Activity
Direct quantitative comparisons of the biological activity of this compound with its specific analogs are limited in publicly available research. However, extensive studies on the substrate specificity of ELOVL4, the primary enzyme responsible for the synthesis of VLC-PUFAs, provide valuable insights into the potential activity of these compounds. The following table summarizes the known substrate preferences of ELOVL4, which can be used to infer the relative activity of various acyl-CoA analogs.
| Substrate (Acyl-CoA) | Chain Length & Unsaturation | ELOVL4 Elongation Activity | Key Findings |
| This compound | C28:4 | Product of ELOVL4 | Synthesized from shorter-chain PUFA precursors in ELOVL4-expressing cells.[1][2] |
| C26:0-CoA (Hexacosanoyl-CoA) | C26:0 | High | ELOVL4 exhibits robust activity towards C26:0-CoA, elongating it to C28:0-CoA.[1][3] |
| C24:0-CoA (Lignoceroyl-CoA) | C24:0 | Moderate | ELOVL4 can elongate C24:0-CoA, but with lower efficiency than C26:0-CoA.[3] |
| C22:5n-3-CoA (Docosapentaenoyl-CoA) | C22:5 | Precursor | Serves as a precursor for the synthesis of C28-C38 VLC-PUFAs by ELOVL4.[1] |
| C20:5n-3-CoA (Eicosapentaenoyl-CoA) | C20:5 | Precursor | Efficiently elongated to a series of C28-C38 VLC-PUFAs in the presence of ELOVL4.[1][4] |
| C20:4n-6-CoA (Arachidonoyl-CoA) | C20:4 | Low | Less preferred precursor for VLC-PUFA synthesis by ELOVL4 compared to n-3 PUFAs.[4] |
| C22:6n-3-CoA (Docosahexaenoyl-CoA) | C22:6 | Very Low | Poorly elongated by ELOVL4, suggesting it is not a direct precursor for VLC-PUFA synthesis.[4] |
Experimental Protocols
The biological activity of this compound and its analogs is primarily assessed through in vitro and cell-based assays focusing on the ELOVL4 enzyme.
In Vitro ELOVL4 Elongase Assay
This assay directly measures the enzymatic activity of ELOVL4 with specific acyl-CoA substrates.
Methodology:
-
Preparation of Microsomes: Microsomal fractions containing ELOVL4 are isolated from cells or tissues overexpressing the enzyme (e.g., HEK293 cells transfected with an ELOVL4 expression vector).
-
Reaction Mixture: The reaction is typically carried out in a buffer containing:
-
Microsomal protein (source of ELOVL4)
-
The specific acyl-CoA substrate to be tested (e.g., a synthetic analog of C28:4-CoA)
-
[¹⁴C]-Malonyl-CoA (as the two-carbon donor)
-
NADPH (as a cofactor)
-
-
Incubation: The reaction mixture is incubated at 37°C for a defined period.
-
Termination and Extraction: The reaction is stopped, and the fatty acyl-CoAs are hydrolyzed to free fatty acids and extracted.
-
Analysis: The radiolabeled elongated fatty acid products are separated by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a phosphorimager or scintillation counting.
Cell-Based ELOVL4 Activity Assay
This assay assesses the ability of cells expressing ELOVL4 to synthesize VLC-PUFAs from precursor fatty acids.
Methodology:
-
Cell Culture: Cells known to express ELOVL4 (e.g., retinal pigment epithelial cells) or cells engineered to overexpress ELOVL4 are cultured.
-
Substrate Supplementation: The cell culture medium is supplemented with a specific fatty acid precursor (e.g., C20:5n-3 or a synthetic analog).
-
Incubation: The cells are incubated for a period to allow for the uptake and metabolism of the precursor.
-
Lipid Extraction: Total lipids are extracted from the cells.
-
Fatty Acid Analysis: The fatty acids are converted to their methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the newly synthesized VLC-PUFAs.
Signaling Pathways and Experimental Workflows
The biosynthesis of this compound is a key step in the production of very-long-chain polyunsaturated fatty acids, which are essential components of membranes in specialized cells.
Caption: Biosynthesis of this compound by ELOVL4.
The experimental workflow for comparing the biological activity of different acyl-CoA analogs typically involves synthesis, purification, and subsequent enzymatic or cell-based assays.
Caption: Workflow for comparing the biological activity of acyl-CoA analogs.
References
- 1. Role of Stargardt-3 macular dystrophy protein (ELOVL4) in the biosynthesis of very long chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Essential role of Elovl4 in very long chain fatty acid synthesis, skin permeability barrier function, and neonatal survival [ijbs.com]
- 4. ELOVL4 protein preferentially elongates 20:5n3 to very long chain PUFAs over 20:4n6 and 22:6n3 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structural Analogs of (13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential structural analogs of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA. Given the inherent instability of the thioester bond, research into the biological functions of such molecules often necessitates the use of more stable synthetic analogs. This document outlines key classes of these analogs, presents a table with representative comparative data, details relevant experimental protocols, and provides visualizations of pertinent biochemical pathways and workflows.
Introduction to this compound and its Analogs
This compound is a C28:4 fatty acyl-CoA that plays a role in various physiological processes. The study of its specific interactions with enzymes and binding proteins is often hindered by the hydrolytic lability of its thioester linkage. To overcome this, researchers have developed structural analogs with modified linkages that offer greater stability while retaining key structural features necessary for biological activity. These analogs are invaluable tools for in vitro and in vivo studies, including enzyme kinetics, structural biology, and as potential therapeutic agents.
The primary classes of structural analogs for fatty acyl-CoAs involve the replacement of the reactive thioester group with more stable moieties such as esters, amides, or non-hydrolyzable ketone-based linkages. The choice of analog depends on the specific application, with considerations for mimicking the transition state of enzymatic reactions or for providing a stable ligand for binding studies.
Comparison of Structural Analogs
The following table summarizes the key characteristics and representative performance data of different classes of this compound structural analogs. The data presented is a synthesis of typical findings in the field for long-chain fatty acyl-CoA analogs and should be considered illustrative.
| Analog Class | Linkage Modification | Key Features | Representative IC50 (Enzyme X) | Relative Stability (t1/2) vs. Thioester | Application Suitability |
| Thioester (Native) | -S-CO- | Endogenous substrate, highly reactive. | N/A (Substrate) | 1x | Baseline for comparison. |
| Oxo-ester Analog | -O-CO- | More stable than thioester but can still be hydrolyzed by some esterases. | 50 µM | ~10x | Enzyme inhibition studies, structural biology. |
| Amide Analog | -NH-CO- | Significantly more stable than thioester and oxo-ester; good mimic of the tetrahedral intermediate. | 25 µM | >100x | Potent enzyme inhibitors, cell-based assays. |
| Ketone Analog | -CH2-CO- | Non-hydrolyzable and isosteric mimic of the thioester. | 10 µM | >1000x | Stable probes for binding assays, in vivo studies. |
| Vinylogous Thioester | -S-CH=CH-CO- | Extended and conjugated system, may alter binding affinity. | 75 µM | ~5x | Mechanistic studies of enzyme catalysis. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these structural analogs. Below are protocols for key experiments.
Synthesis of a Non-hydrolyzable Amide Analog
This protocol describes a general approach for the synthesis of an amide-linked analog of a long-chain polyunsaturated fatty acyl-CoA.
Materials:
-
(13Z,16Z,19Z,22Z)-octacosatetraenoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Amino-Coenzyme A (a synthetic variant of Coenzyme A with a terminal amino group instead of a thiol)
-
Anhydrous dimethylformamide (DMF)
-
Diethyl ether
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Activation of the Fatty Acid: Dissolve (13Z,16Z,19Z,22Z)-octacosatetraenoic acid and NHS in anhydrous DMF. Add DCC to the solution and stir at room temperature for 12 hours to form the NHS-ester of the fatty acid.
-
Coupling Reaction: In a separate flask, dissolve amino-Coenzyme A in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5). Add the activated NHS-ester of the fatty acid to the amino-Coenzyme A solution and stir at room temperature for 24 hours.
-
Purification: Purify the resulting amide analog by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.
-
Characterization: Confirm the structure and purity of the analog using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency (IC50) of the synthesized analogs against a target acyl-CoA-utilizing enzyme (referred to as "Enzyme X").
Materials:
-
Purified Enzyme X
-
Native this compound (substrate)
-
Synthesized structural analogs (inhibitors)
-
A suitable assay buffer
-
A detection reagent appropriate for the enzyme's activity (e.g., a chromogenic or fluorogenic substrate that changes absorbance or fluorescence upon enzymatic reaction).
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare a stock solution of Enzyme X in the assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the structural analogs in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the inhibitor solutions at various concentrations. Include control wells with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitors for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the native substrate, this compound, and the detection reagent to all wells.
-
Data Acquisition: Measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: A representative signaling pathway involving a G-protein coupled receptor (GPCR) and the metabolism of a very-long-chain polyunsaturated fatty acyl-CoA.
Caption: A typical experimental workflow for the synthesis, characterization, and comparative evaluation of structural analogs of fatty acyl-CoAs.
A Comparative Guide to the Enzyme Kinetics of (13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic kinetics involved in the metabolism of very long-chain polyunsaturated fatty acids (VLC-PUFAs), with a specific focus on substrates structurally related to (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA. Due to the limited direct experimental data on this specific molecule, this guide focuses on the key enzyme families responsible for its biosynthesis and activation: Acyl-CoA Synthetases (ACSLs), Elongation of Very Long-Chain Fatty Acids proteins (ELOVLs), and Fatty Acid Desaturases (FADS). Understanding the kinetic parameters and substrate specificities of these enzymes is crucial for researchers in lipidomics, metabolic disorders, and drug development targeting these pathways.
Introduction to VLC-PUFA Metabolism
Very long-chain polyunsaturated fatty acids are critical components of cellular membranes, particularly in the brain and retina, and serve as precursors for signaling molecules. The biosynthesis of these complex lipids involves a coordinated series of enzymatic reactions. Initially, long-chain fatty acids are activated to their coenzyme A (CoA) esters by Acyl-CoA Synthetases. Subsequently, the fatty acyl-CoA chain is extended by the ELOVL enzyme complex, and double bonds are introduced by Fatty Acid Desaturases. The specific kinetic properties of each enzyme isoform determine the flux through these pathways and the resulting lipid profile of a cell or tissue.
Comparative Enzyme Kinetics
The following tables summarize the available quantitative data on the kinetic parameters of key enzymes involved in the metabolism of long-chain and very long-chain fatty acyl-CoAs.
Acyl-CoA Synthetase (ACSL) Family
ACSLs catalyze the initial activation of fatty acids. Different isoforms exhibit distinct substrate preferences.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Source |
| Rat ACSL1 | Palmitate (16:0) | 10.3 ± 1.1 | 10,870 ± 299 | [1] |
| Oleate (18:1n-9) | 5.8 ± 0.7 | 12,380 ± 394 | [1] | |
| Arachidonate (20:4n-6) | 7.2 ± 0.8 | 13,010 ± 454 | [1] | |
| Rat ACSL3 | Palmitate (16:0) | 18.0 ± 4.0 | 7,160 ± 608 | [1] |
| Oleate (18:1n-9) | 10.7 ± 1.6 | 11,280 ± 541 | [1] | |
| Arachidonate (20:4n-6) | 5.6 ± 0.9 | 10,750 ± 495 | [1] | |
| Rat ACSL4 | Palmitate (16:0) | 19.3 ± 4.2 | 2,140 ± 195 | [1] |
| Oleate (18:1n-9) | 12.0 ± 2.6 | 2,750 ± 245 | [1] | |
| Arachidonate (20:4n-6) | 11.4 ± 1.3 | 7,180 ± 229 | [1] | |
| Rat ACSL5 | Palmitate (16:0) | 6.8 ± 0.9 | 10,030 ± 411 | [1] |
| Oleate (18:1n-9) | 4.9 ± 0.7 | 10,790 ± 415 | [1] | |
| Arachidonate (20:4n-6) | 6.4 ± 0.8 | 11,230 ± 439 | [1] | |
| Rat ACSL6 | Palmitate (16:0) | 10.2 ± 1.2 | 11,210 ± 426 | [1] |
| Oleate (18:1n-9) | 6.1 ± 0.8 | 13,420 ± 496 | [1] | |
| Arachidonate (20:4n-6) | 7.9 ± 0.9 | 14,350 ± 531 | [1] | |
| Human ACSL6v1 | Oleic acid (18:1) | 10.1 ± 1.2 | - | [2] |
| Linoleic acid (18:2) | 8.9 ± 1.0 | - | [2] | |
| Arachidonic acid (20:4) | 26.5 ± 3.1 | - | [2] | |
| Docosahexaenoic acid (22:6) | 18.5 ± 2.2 | - | [2] | |
| Human ACSL6v2 | Oleic acid (18:1) | 11.5 ± 1.4 | - | [2] |
| Linoleic acid (18:2) | 16.9 ± 2.0 | - | [2] | |
| Arachidonic acid (20:4) | 33.8 ± 4.0 | - | [2] | |
| Docosahexaenoic acid (22:6) | 5.8 ± 0.7 | - | [2] |
Note: Vmax values for Human ACSL6 variants were not explicitly provided in the source.
Elongation of Very Long-Chain Fatty Acids (ELOVL) Family
ELOVLs are responsible for the condensation reaction in the fatty acid elongation cycle. Each ELOVL isoform has a preference for fatty acyl-CoAs of specific chain lengths and degrees of saturation.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg) | Source |
| Human ELOVL6 | Palmitoyl-CoA (C16:0-CoA) | 1.22 | 0.79 | [3] |
| Malonyl-CoA | 6.46 | 1.03 | [4] | |
| Human ELOVL7 | α-Linolenoyl-CoA (C18:3-CoA) | 2.6 | 0.33 | [4] |
| Malonyl-CoA | 11.7 | 0.31 | [4] |
Fatty Acid Desaturase (FADS) Family
| Enzyme | Preferred Substrates | Products | Source |
| Human FADS2 (Δ6-desaturase activity) | Linoleic acid (18:2n-6), α-Linolenic acid (18:3n-3) | γ-Linolenic acid (18:3n-6), Stearidonic acid (18:4n-3) | [5] |
| Human FADS2 (Δ8-desaturase activity) | Eicosadienoic acid (20:2n-6), Eicosatrienoic acid (20:3n-3) | Eicosatrienoic acid (20:3n-6), Eicosatetraenoic acid (20:4n-3) | [6] |
| Human FADS2 (other activities) | Palmitic acid (16:0) | Sapienic acid (16:1n-10) | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways and a general workflow for analyzing enzyme kinetics.
Caption: Biosynthesis pathway of very long-chain polyunsaturated fatty acids.
Caption: General workflow for determining enzyme kinetic parameters.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are outlines of common assays for each enzyme family.
Acyl-CoA Synthetase (ACSL) Activity Assay
A common method for measuring ACSL activity is a radiometric assay that quantifies the conversion of a radiolabeled fatty acid into its corresponding acyl-CoA.[2]
Materials:
-
Cell or tissue lysates containing ACSL activity
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)
-
ATP solution
-
Coenzyme A (CoA) solution
-
MgCl₂ solution
-
Radiolabeled fatty acid (e.g., [¹⁴C]oleic acid or [³H]palmitic acid) complexed to bovine serum albumin (BSA)
-
Dole's solution (isopropanol:heptane (B126788):H₂SO₄)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, ATP, CoA, and MgCl₂.
-
Initiate the reaction by adding the cell lysate and the radiolabeled fatty acid-BSA complex.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding Dole's solution.
-
Extract the unreacted fatty acids by adding heptane and water, followed by vortexing and centrifugation. The aqueous phase will contain the radiolabeled acyl-CoA.
-
Quantify the radioactivity in an aliquot of the aqueous phase using a scintillation counter.
-
Calculate the specific activity based on the amount of radiolabeled acyl-CoA formed per unit time per amount of protein.
Alternatively, LC-MS/MS methods can be employed for the sensitive and specific quantification of the formed acyl-CoA.[8][9]
Elongation of Very Long-Chain Fatty Acids (ELOVL) Enzyme Assay
ELOVL activity is typically measured by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.[10]
Materials:
-
Microsomal preparations containing ELOVL activity
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.2)
-
Fatty acyl-CoA substrate (e.g., C18:0-CoA)
-
[¹⁴C]malonyl-CoA
-
NADPH and NADH
-
Reaction termination solution (e.g., methanolic KOH)
-
Organic solvent for extraction (e.g., hexane)
-
Thin-layer chromatography (TLC) system
-
Phosphorimager or scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, fatty acyl-CoA substrate, NADPH, and NADH.
-
Pre-incubate the mixtures at 37°C.
-
Initiate the reaction by adding [¹⁴C]malonyl-CoA and the microsomal preparation.
-
Incubate at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding the termination solution.
-
Saponify the lipids by heating.
-
Acidify the mixture and extract the fatty acids with an organic solvent.
-
Separate the fatty acids by TLC.
-
Visualize and quantify the radiolabeled elongated fatty acid product using a phosphorimager or by scraping the corresponding band and using a scintillation counter.
Fluorescence-based assays have also been developed for high-throughput screening of ELOVL activity.[11]
Fatty Acid Desaturase (FADS) Activity Assay
FADS activity can be determined by measuring the conversion of a substrate fatty acid to its desaturated product, often using gas chromatography-mass spectrometry (GC-MS) or LC-MS/MS.[12][13]
Materials:
-
Cell cultures or microsomal preparations expressing the FADS enzyme
-
Unlabeled or isotopically labeled fatty acid substrate (e.g., linoleic acid)
-
Cell culture medium or reaction buffer
-
Reagents for lipid extraction (e.g., chloroform:methanol)
-
Reagents for transmethylation to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl)
-
GC-MS or LC-MS/MS system
Procedure:
-
Incubate cells or microsomes with the fatty acid substrate for a defined period.
-
Harvest the cells or stop the microsomal reaction.
-
Extract the total lipids from the sample.
-
Prepare FAMEs from the extracted lipids.
-
Analyze the FAMEs by GC-MS or LC-MS/MS to separate and quantify the substrate and the desaturated product.
-
Calculate the desaturase activity as the ratio of the product to the sum of the product and remaining substrate.
Conclusion
The metabolism of this compound and other VLC-PUFAs is a complex process governed by the interplay of ACSL, ELOVL, and FADS enzymes. While specific kinetic data for every substrate and enzyme isoform is not yet available, the comparative data presented here provides a valuable framework for understanding the substrate specificities and potential regulatory points within these critical metabolic pathways. The detailed experimental protocols offer a starting point for researchers aiming to further elucidate the kinetics and mechanisms of these important enzyme families. This knowledge is fundamental for advancing our understanding of lipid-related diseases and for the development of novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. uniprot.org [uniprot.org]
- 6. researchgate.net [researchgate.net]
- 7. Apocryphal FADS2 activity promotes fatty acid diversification in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Fluorescence Polarization Based Screening Assay for Nucleic Acid Polymerase Elongation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative analyses of lipid ratios representing desaturase enzyme activity between preterm and term infants within the first ten weeks of life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SCD1/FADS2 fatty acid desaturases equipoise lipid metabolic activity and redox-driven ferroptosis in ascites-derived ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Platforms for (13Z,16Z,19Z,22Z)-Octacosatetraenoyl-CoA Analysis
This guide provides a comprehensive comparison of analytical platforms for the quantitative and qualitative analysis of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA, a very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA). Tailored for researchers, scientists, and professionals in drug development, this document outlines the performance of various analytical technologies, supported by experimental data and detailed protocols.
Introduction to this compound
This compound (C28:4, n-6 CoA) is an unsaturated fatty acyl-CoA that plays a specialized role in cellular metabolism.[1] VLC-PUFAs are crucial components of membrane lipids in specific tissues like the retina, brain, and testes, where they contribute to unique structural and functional properties.[2] The biosynthesis of these molecules occurs in the endoplasmic reticulum through a series of elongation steps from shorter polyunsaturated fatty acid precursors.[2][3] Given their low abundance and critical biological functions, highly sensitive and specific analytical methods are required for their accurate measurement.
Comparative Analysis of Analytical Platforms
The analysis of long-chain acyl-CoAs is predominantly achieved using Liquid Chromatography coupled with Mass Spectrometry (LC-MS). The choice of mass spectrometer is critical and depends on the research goal, whether it is targeted quantification or untargeted profiling.
| Feature | Triple Quadrupole MS (QqQ) | High-Resolution MS (e.g., Orbitrap, Q-TOF) |
| Primary Application | Targeted quantification | Untargeted profiling, structural elucidation |
| Mode of Operation | Multiple Reaction Monitoring (MRM) | Full scan, data-dependent MS/MS |
| Selectivity | High (based on precursor/product ion pairs) | Very high (based on accurate mass) |
| Sensitivity | Excellent (sub-femtomole to picomole) | Good to excellent (picomole to femtomole) |
| Quantitative Accuracy | Excellent | Good (requires more complex data processing) |
| Linear Dynamic Range | Wide | Moderate to wide |
| Mass Resolution | Low | High (>60,000 FWHM) |
| Throughput | High for targeted assays | Moderate |
| Cost | Lower | Higher |
Experimental Protocols
Accurate analysis of this compound necessitates meticulous sample preparation and optimized analytical conditions.
Sample Preparation: Extraction of Acyl-CoAs from Biological Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[4][5]
-
Homogenization : Weigh approximately 50-100 mg of frozen tissue and homogenize in a 2:1 (v/v) methanol (B129727):chloroform solution on ice.
-
Phase Separation : Add 10 mM ammonium (B1175870) formate (B1220265) to the homogenate, vortex, and centrifuge to separate the aqueous and organic layers. The acyl-CoAs will be in the upper aqueous/methanol phase.
-
Solid-Phase Extraction (SPE) :
-
Condition a weak anion exchange SPE column with methanol, followed by water.
-
Load the aqueous extract onto the SPE column.
-
Wash the column with 2% formic acid, followed by a methanol wash.
-
Elute the acyl-CoAs with 2-5% ammonium hydroxide (B78521) in methanol.
-
-
Drying and Reconstitution : Dry the eluate under a stream of nitrogen and reconstitute the sample in a suitable solvent, such as 50% methanol, prior to LC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol outlines a general method for the analysis of long-chain acyl-CoAs.
-
Chromatographic Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is typically used for separation.
-
Mobile Phases :
-
Mobile Phase A: 10 mM ammonium hydroxide in water.
-
Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile.
-
-
Gradient Elution : A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive mode is commonly used.
-
Triple Quadrupole (MRM) : For targeted quantification, monitor the transition from the precursor ion of this compound to a specific product ion, often corresponding to the neutral loss of the phosphopantetheine moiety (507 Da).[6][7]
-
High-Resolution MS : For untargeted analysis, acquire full scan data at high resolution to determine the accurate mass of the precursor ion, followed by data-dependent MS/MS to obtain fragmentation spectra for structural confirmation.
-
Visualizations
Biosynthesis of Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs
Caption: Biosynthesis pathway of VLC-PUFA-CoAs.
Experimental Workflow for Acyl-CoA Analysis
Caption: Workflow for the analysis of acyl-CoAs.
Logical Relationship of Analytical Platform Choice
Caption: Logic for selecting an analytical platform.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aocs.org [aocs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
Safety Operating Guide
Essential Guide to the Proper Disposal of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical guidance for the proper disposal of (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA, a long-chain polyunsaturated fatty acyl-CoA. Adherence to these procedures is vital for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Prior to handling, it is imperative to wear appropriate Personal Protective Equipment (PPE). Due to the compound's chemical nature, the following PPE is mandatory:
-
Safety Goggles: To protect against potential splashes.
-
Lab Coat: To prevent skin contact.
-
Gloves: Chemical-resistant gloves are required.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Hazard Assessment
-
Polyunsaturated Fatty Acid Moiety: This component is susceptible to oxidation when exposed to air, light, and heat.[1] Oxidative byproducts, such as lipid peroxides and aldehydes, can be harmful and may cause cellular damage.[1][2][3][4][5]
-
Thioester Linkage: The thioester bond can undergo hydrolysis. While generally more stable than esters, certain conditions can accelerate this degradation.
-
Organic Sulfur and Phosphorus: The presence of sulfur and phosphorus in the Coenzyme A portion requires specific disposal methods, as these elements can be environmental hazards if not handled correctly.
Quantitative Data on Potential Hazards
| Hazard Category | Associated Component | Potential Risks | Mitigation Measures |
| Chemical Reactivity | Polyunsaturated Fatty Acid | Oxidation leading to the formation of reactive aldehydes and peroxides.[1][4][5] | Store in a cool, dark place, preferably under an inert atmosphere. Avoid exposure to heat and light. |
| Hydrolytic Instability | Thioester Linkage | Degradation into the free fatty acid and Coenzyme A. | Avoid storage in aqueous solutions at pH above 8.[6] For long-term storage, use a slightly acidic to neutral pH (2-6) and keep frozen.[6] |
| Environmental Hazard | Organic Sulfur & Phosphorus | Contamination of water and soil if improperly disposed. | Segregate as hazardous chemical waste for incineration. Do not dispose of down the drain.[7][8] |
Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable plan for the safe disposal of this compound.
Experimental Protocol: Waste Segregation and Disposal
-
Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department.[9] They will provide specific guidance based on local and national regulations.
-
Waste Identification and Labeling:
-
Clearly label a dedicated, leak-proof waste container as "Hazardous Chemical Waste: Non-halogenated Organic Sulfur and Phosphorus Compound."
-
Include the full chemical name: "this compound."
-
If the compound is in a solvent, specify the solvent and its concentration.
-
-
Waste Collection:
-
Collect all waste containing the compound, including unused stock, experimental residues, and contaminated materials (e.g., pipette tips, microfuge tubes), in the designated waste container.
-
Do not mix this waste with other waste streams, particularly halogenated solvents or strong acids/bases.[9][10]
-
-
Storage of Waste:
-
Store the sealed waste container in a cool, dark, and well-ventilated area, away from incompatible chemicals.
-
-
Final Disposal:
Visual Guides for Procedural Clarity
Diagram of Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Hazards and Disposal
References
- 1. askdrernst.com [askdrernst.com]
- 2. Dietary n-3 polyunsaturated fatty acids and the paradox of their health benefits and potential harmful effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Are there serious adverse effects of omega-3 polyunsaturated fatty acid supplements? | Journal of Food Bioactives [isnff-jfb.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. p2infohouse.org [p2infohouse.org]
- 9. benchchem.com [benchchem.com]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. ic.ptb.de [ic.ptb.de]
- 12. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal protective equipment for handling (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (13Z,16Z,19Z,22Z)-octacosatetraenoyl-CoA. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
| Protective Equipment | Specification and Use |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[1][2] A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard.[4] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[1] They should be removed immediately after contact with the chemical, and hands should be washed before putting on new gloves.[1] For more extensive handling, consider double gloving. |
| Body Protection | A knee-length laboratory coat with full sleeves is required.[2][3] Consider a liquid-resistant apron for activities with a higher splash potential.[3] Long pants and closed-toe shoes must be worn in the laboratory.[2][4] |
| Respiratory Protection | If handling the compound as a powder or if aerosolization is possible, a mask should be worn to prevent inhalation.[5] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5] |
Operational and Disposal Plans
Handling and Storage:
-
Work in a well-ventilated area to prevent the accumulation of dust or aerosols.[5]
-
Avoid direct contact with eyes, skin, and clothing, and prevent inhalation.[1][5]
-
Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
-
This compound is a long-chain fatty acyl-CoA, a class of molecules integral to lipid metabolism.[6][7][8] While not classified as acutely hazardous, its biological activity warrants careful handling to avoid unintended physiological effects.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated disposable items, such as gloves and paper towels, should be placed in a designated chemical waste container.
-
Unused material should be disposed of as chemical waste; do not pour down the drain or mix with general waste.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 3. research.columbia.edu [research.columbia.edu]
- 4. westlab.com [westlab.com]
- 5. benchchem.com [benchchem.com]
- 6. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
